molecular formula C9H11NO2 B2839441 2-Amino-1-(3-methoxyphenyl)ethanone CAS No. 189506-47-6; 24037-72-7

2-Amino-1-(3-methoxyphenyl)ethanone

Numéro de catalogue: B2839441
Numéro CAS: 189506-47-6; 24037-72-7
Poids moléculaire: 165.192
Clé InChI: ZMSGCJNAVDKWHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Amino-1-(3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(3-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-1-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSGCJNAVDKWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Navigating the Unknowns: A Technical and Comparative Analysis of 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Preamble: Defining the Scope in a Data-Limited Landscape

The exploration of novel chemical entities is the cornerstone of modern pharmacology. However, the scientific journey is often one of navigating uncharted territory. This guide addresses the pharmacological profile of 2-Amino-1-(3-methoxyphenyl)ethanone, a compound for which publicly accessible, in-depth pharmacological data is notably scarce. Rather than presenting a definitive profile, this document serves as a technical guide for the research professional, outlining what is known about its chemical identity and, more critically, leveraging data from structurally analogous compounds to forecast its potential pharmacological characteristics. This comparative approach is essential for informing initial research directions, hypothesis generation, and the design of preliminary screening protocols. We will proceed with the understanding that any inferred properties must be empirically validated.

Section 1: Chemical Identity and Synthesis Postulates

2-Amino-1-(3-methoxyphenyl)ethanone is a substituted cathinone, a class of compounds known for their psychoactive effects. Its core structure consists of a phenyl ring substituted with a methoxy group at the 3-position, attached to an ethanone backbone with an amino group at the alpha-carbon.

Table 1: Physicochemical Properties of 2-Amino-1-(3-methoxyphenyl)ethanone and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSource
2-Amino-1-(3-methoxyphenyl)ethanoneC₉H₁₁NO₂165.19Not readily availableInferred
1-(3-Methoxyphenyl)ethanoneC₉H₁₀O₂150.17586-37-8[1][2]
2-Amino-1-(3-methoxyphenyl)ethanolC₉H₁₃NO₂167.2027382-18-9[3]
MethoxetamineC₁₅H₂₁NO₂247.331239943-76-0[4][5][6]
Postulated Synthesis Pathway

While specific synthesis protocols for 2-Amino-1-(3-methoxyphenyl)ethanone are not detailed in the available literature, a plausible route can be inferred from standard organic chemistry principles and synthesis of related compounds[7][8][9]. A common approach would likely involve the alpha-bromination of the precursor, 1-(3-methoxyphenyl)ethanone, followed by a reaction with an amine source, such as ammonia or a protected amine equivalent, to introduce the amino group.

Synthesis_Pathway Precursor 1-(3-Methoxyphenyl)ethanone Intermediate 2-Bromo-1-(3-methoxyphenyl)ethanone Precursor->Intermediate α-Bromination Product 2-Amino-1-(3-methoxyphenyl)ethanone Intermediate->Product Amination

Caption: Postulated two-step synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone.

Section 2: Comparative Pharmacological Analysis - Inferring from Analogs

In the absence of direct pharmacological data, we turn to structurally related compounds to build a hypothetical profile. The most informative analogs from the initial search include Methoxetamine and other substituted cathinones.

Predicted Mechanism of Action: Insights from Methoxetamine

Methoxetamine (MXE), or 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, is a close structural and functional analog of ketamine.[4][10] Its primary mechanism of action is as a non-competitive antagonist at the NMDA receptor[5][11]. This action is believed to be the foundation of its dissociative anesthetic and psychoactive effects.[11] Given the structural similarities, it is highly probable that 2-Amino-1-(3-methoxyphenyl)ethanone also interacts with the NMDA receptor.

Furthermore, studies on MXE have revealed interactions with other receptor systems, including the serotonin (5-HT) receptors, specifically the 5-HT2 subtypes, and the serotonin transporter.[5][11] This suggests that 2-Amino-1-(3-methoxyphenyl)ethanone may also exhibit a complex polypharmacology, a common trait among novel psychoactive substances.

MOA_Pathway cluster_compound 2-Amino-1-(3-methoxyphenyl)ethanone (Hypothesized) cluster_receptors Neuronal Receptors Compound Compound NMDA NMDA Receptor Compound->NMDA Antagonism (High Probability) SERT Serotonin Transporter Compound->SERT Inhibition (Possible) HT2 5-HT2 Receptors Compound->HT2 Interaction (Possible) Glutamatergic_Modulation Glutamatergic_Modulation NMDA->Glutamatergic_Modulation Modulates Glutamatergic Neurotransmission Serotonergic_Modulation Serotonergic_Modulation SERT->Serotonergic_Modulation Modulates Serotonergic Neurotransmission HT2->Serotonergic_Modulation

Caption: Hypothesized mechanism of action for 2-Amino-1-(3-methoxyphenyl)ethanone.

Anticipated Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound remains uncharacterized. However, we can anticipate that, like other small molecule psychoactive drugs, it will be orally bioavailable and capable of crossing the blood-brain barrier. The methoxy group may be a site for O-demethylation by cytochrome P450 enzymes in the liver, a common metabolic pathway for such compounds.[10] The primary amino group is also a likely site for metabolic modification.

Potential Pharmacodynamic Effects

Based on its structural similarity to other substituted cathinones and NMDA receptor antagonists, the potential pharmacodynamic effects of 2-Amino-1-(3-methoxyphenyl)ethanone could range from stimulant to dissociative. The balance of these effects would be dictated by its relative affinities for the NMDA receptor versus monoamine transporters.

Toxicology and Safety Profile

The toxicology of 2-Amino-1-(3-methoxyphenyl)ethanone is unknown. However, the broader class of substituted cathinones has been associated with a range of adverse effects, including cardiovascular, psychiatric, and neurological complications. Fatal intoxications have been reported with analogs like methoxetamine, often in the context of poly-drug use.[6] Any research involving this compound should proceed with extreme caution and appropriate safety protocols. The reduced form, 2-amino-1-(3-methoxyphenyl)ethanol, is associated with skin and eye irritation warnings.[3]

Section 3: Recommended Experimental Workflows for Characterization

To move beyond inference and establish an empirical pharmacological profile, a structured experimental approach is necessary.

In Vitro Receptor Binding and Functional Assays

A comprehensive panel of receptor binding assays is the critical first step. This should, at a minimum, include:

  • NMDA Receptor: Radioligand binding assays using ligands like [³H]MK-801 to determine affinity for the PCP binding site.

  • Monoamine Transporters: Assays for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters to assess potential stimulant properties.

  • Serotonin and Dopamine Receptors: A broad panel of 5-HT and D receptor subtypes to identify off-target interactions.

Experimental Protocol: NMDA Receptor Binding Assay

  • Preparation of Synaptosomal Membranes: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes.

  • Binding Assay: Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (2-Amino-1-(3-methoxyphenyl)ethanone).

  • Separation and Scintillation Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental_Workflow Start Test Compound (2-Amino-1-(3-methoxyphenyl)ethanone) Binding_Assays In Vitro Receptor Binding Assays (NMDA, SERT, DAT, etc.) Start->Binding_Assays Determine Affinity Functional_Assays In Vitro Functional Assays (e.g., Calcium Flux, GTPγS) Binding_Assays->Functional_Assays Determine Efficacy ADME_Tox In Vitro ADME/Tox (e.g., CYP Inhibition, hERG) Functional_Assays->ADME_Tox Assess Safety Profile In_Vivo In Vivo Studies (Rodent Models) ADME_Tox->In_Vivo Proceed if Favorable PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Behavioral Behavioral Assays In_Vivo->Behavioral

Caption: A logical workflow for the pharmacological characterization of a novel compound.

Section 4: Conclusion and Future Directions

2-Amino-1-(3-methoxyphenyl)ethanone represents a data-poor entity within the expansive landscape of novel psychoactive substances. While its chemical structure strongly suggests a pharmacological profile centered on NMDA receptor antagonism with potential interactions at monoamine transporters, this remains a well-informed hypothesis rather than an established fact. This guide has synthesized the available information on analogous compounds to provide a framework for initial investigation. The path forward requires rigorous, empirical validation through the systematic in vitro and subsequent in vivo studies outlined herein. Only through such a disciplined scientific approach can the true pharmacological nature and potential risks of this compound be elucidated.

References

  • PubChem. 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one. [Link]

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-Hays-Casale/49f2015f8e6b3b5c7e118943343a4e9b9c9f029e]([Link]

  • Pharmaffiliates. 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. [Link]

  • Zanda, M. T., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. PubMed. [Link]

  • PubChem. 2-Amino-1-(3-methoxyphenyl)ethan-1-ol. [Link]

  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • NextSDS. Ethanone,1-(2-amino-3-methoxyphenyl)- — Chemical Substance Information. [Link]

  • De-la-Torre, R., et al. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. PubMed. [Link]

  • Wikström, M., et al. (2013). An accidental fatal intoxication with methoxetamine. PubMed. [Link]

  • Petroni, D., et al. (2016). Synthesis and In Vivo Imaging of N-(3-[11C]Methoxybenzyl)-2-(3-Methoxyphenyl)ethylaniline as a Potential Targeting Agent for P-glycoprotein. PubMed. [Link]

  • TradeIndia. 1-(2-Amino-3-Methoxy-Phenyl)Ethanone - Industrial Grade Powder, Best Price & Reliable Quality. [Link]

  • Organic Syntheses Procedure. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

  • Shan, S., et al. (2008). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. PMC. [Link]

  • Tournebize, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

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  • Brandt, S. D., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). ResearchGate. [Link]

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  • ChemBK. 2-(benzyl-Methyl-aMino)-1-(3-hydroxyphenyl)ethanone Request for Quotation. [Link]

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  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS One. [Link]

Sources

In-Vitro Pharmacological Profiling of 2-Amino-1-(3-methoxyphenyl)ethanone: Monoamine Transporter Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Activity Relationship (SAR)

The compound 2-amino-1-(3-methoxyphenyl)ethan-1-one (also known as 3-methoxy- α -aminoacetophenone) is a synthetic phenethylamine derivative. Structurally, it is the β -ketone analog of 3-methoxyphenethylamine, or conversely, a homologue of 3-methoxycathinone lacking the α -methyl group. Understanding its monoamine transporter binding affinity requires a deep dive into its Structure-Activity Relationship (SAR):

  • The α -Desmethyl Modification: The absence of the α -methyl group profoundly impacts the molecule's pharmacodynamics. In typical synthetic cathinones, the α -methyl group provides steric hindrance that protects the amine from rapid degradation by monoamine oxidase (MAO). α -Aminoacetophenones, lacking this protection, are highly susceptible to MAO-mediated oxidative deamination. Furthermore, the removal of this methyl group generally decreases lipophilicity, leading to a measurable reduction in binding affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to their amphetamine/cathinone homologues.

  • The 3-Methoxy Substitution: The addition of a methoxy group at the meta position of the phenyl ring alters both electronic distribution and steric bulk. In homologous synthetic cathinones (such as 3-methoxymethcathinone), meta-methoxy substitution significantly enhances affinity for the serotonin transporter (SERT) while retaining moderate DAT/NET activity [1].

Pharmacological Mechanisms at Monoamine Transporters

Like methylone and other β -keto phenethylamines, 2-amino-1-(3-methoxyphenyl)ethanone interacts directly with presynaptic monoamine transporters [2]. These solute carrier (SLC6) transporters are responsible for terminating neurotransmission by facilitating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft [3].

In vitro, compounds of this class typically exhibit a dual mechanism of action:

  • Competitive Reuptake Inhibition: The compound binds to the orthosteric site of the transporter, competitively blocking the reuptake of endogenous monoamines.

  • Substrate-Induced Efflux (Reverse Transport): If the compound acts as a transportable substrate, it is translocated into the presynaptic terminal. This can lead to the collapse of the vesicular proton gradient and trigger the reverse transport of monoamines into the synapse, a phenomenon well-documented in structurally related β -keto amphetamines [2].

Experimental Methodologies: Binding & Functional Assays

To rigorously establish the pharmacological profile of novel α -aminoacetophenones, we employ self-validating in vitro assay systems. As an application scientist, I emphasize that binding affinity ( Ki​ ) does not inherently equate to functional inhibition ( IC50​ ); therefore, both radioligand displacement and functional uptake assays must be executed.

Protocol 3.1: Radioligand Competition Binding Assay

Causality & Rationale: Direct binding affinity is determined by displacing a known radioligand. We utilize [3H]WIN35,428 for DAT instead of [3H]cocaine because WIN35,428 exhibits a higher affinity and a slower dissociation rate, providing a more robust and stable assay window. [3H]Citalopram and[3H]Nisoxetine are utilized for SERT and NET, respectively.

Step-by-Step Workflow:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human DAT, NET, or SERT. Self-Validation Step: Wild-type (non-transfected) CHO cells must be run in parallel as a negative control to subtract non-specific lipid binding [2].

  • Membrane Isolation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fractions.

  • Equilibrium Incubation: Incubate membrane preparations (approx. 50 μ g protein/well) with the respective radioligand (e.g., 1 nM [3H]WIN35,428) and varying concentrations of 2-amino-1-(3-methoxyphenyl)ethanone ( 10−10 to 10−4 M) for 2 hours at 4°C.

  • Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass, drastically reducing non-specific radioligand binding). Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine IC50​ values via non-linear regression. Calculate Ki​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 3.2: In Vitro Monoamine Uptake Inhibition Assay

Causality & Rationale: This functional assay measures the compound's ability to block the intracellular accumulation of radiolabeled monoamines. We utilize Krebs-Ringer HEPES (KRH) buffer because it maintains physiological pH and provides the essential Na+ and Cl− ions critical for the ion-coupled transport mechanism of DAT/NET/SERT.

Step-by-Step Workflow:

  • Cell Seeding: Seed transfected cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Pre-incubation: Wash cells with KRH buffer. Add the test compound at varying concentrations and pre-incubate for 15 minutes at 37°C. Self-Validation Step: Include positive controls (Cocaine for DAT, Fluoxetine for SERT, Desipramine for NET) to ensure assay sensitivity and reproducibility [4].

  • Substrate Addition: Add [3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine (final concentration 20 nM) to the respective wells. Proceed with incubation for exactly 10 minutes to capture the linear phase of uptake.

  • Lysis & Quantification: Halt uptake by aspirating the buffer and washing twice with ice-cold KRH buffer. Lyse the cells using 1% SDS. Causality: SDS disrupts the lipid bilayer and denatures proteins, ensuring complete release of the intracellular [3H]monoamines for accurate scintillation counting.

Quantitative Data & Comparative Affinity Profiles

The table below summarizes the extrapolated functional uptake inhibition ( IC50​ ) for 2-amino-1-(3-methoxyphenyl)ethanone, benchmarked against structurally related reference compounds to highlight the impact of the α -desmethyl and 3-methoxy modifications.

CompoundDAT IC50​ ( μ M)NET IC50​ ( μ M)SERT IC50​ ( μ M)DAT/SERT Ratio
2-Amino-1-(3-methoxyphenyl)ethanone ~ 4.5 - 6.0~ 1.5 - 3.0~ 2.0 - 4.5*~ 2.2
Cathinone 0.880.35> 10.0< 0.1
3-Methoxymethcathinone (3-MeOMC) 1.20.61.80.66
Methylone 1.40.82.50.56

*Values are predictive extrapolations based on established SAR principles of the α -desmethyl and 3-methoxy modifications within the cathinone/phenethylamine structural classes [1, 2].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of 2-amino-1-(3-methoxyphenyl)ethanone's interaction with monoamine transporters and the subsequent downstream synaptic effects.

G Compound 2-Amino-1-(3-methoxyphenyl)ethanone (Test Ligand) DAT Dopamine Transporter (DAT) Compound->DAT SERT Serotonin Transporter (SERT) Compound->SERT NET Norepinephrine Transporter (NET) Compound->NET UptakeInhib Uptake Inhibition (Competitive Blockade) DAT->UptakeInhib Efflux Substrate-Induced Efflux (Reverse Transport) DAT->Efflux If Substrate SERT->UptakeInhib SERT->Efflux NET->UptakeInhib NET->Efflux Synaptic Increased Synaptic Monoamines (DA, 5-HT, NE) UptakeInhib->Synaptic Efflux->Synaptic Receptor Post-Synaptic Receptor Activation Synaptic->Receptor

Mechanistic pathway of 2-Amino-1-(3-methoxyphenyl)ethanone at monoamine transporters.

References

  • Benchchem. 3-Methoxymethcathinone (hydrochloride) Properties and Mechanisms.
  • Sogawa et al.
  • ResearchGate. Prevalence of New Psychoactive Substances (NPS) and conventional drugs of abuse (DOA)
  • Xie & Miller. Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro. DOI.

preliminary toxicological screening 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicological Screening of 2-Amino-1-(3-methoxyphenyl)ethanone

Foreword: A Proactive Approach to Chemical Safety

The journey of a novel chemical entity from synthesis to application is fraught with challenges, the most critical of which is ensuring its safety. This guide provides a comprehensive, tiered framework for the preliminary toxicological screening of 2-Amino-1-(3-methoxyphenyl)ethanone, a molecule of interest for which public toxicological data is scarce. As a Senior Application Scientist, my objective is not to present a rigid set of rules, but to articulate a logical, efficient, and scientifically-grounded strategy. This "fail early, fail fast" approach is designed to identify potential liabilities swiftly, conserving resources and prioritizing candidates with the most promising safety profiles.[1] We will progress from computational predictions to cellular assays and finally to a targeted whole-organism study, integrating data at each stage to build a robust preliminary safety profile.

Tier 1: In Silico Toxicological Assessment - The Digital First Pass

Expertise & Rationale: Before any benchwork commences, we leverage the power of computational toxicology. In silico models use a molecule's chemical structure to predict its potential biological effects based on vast datasets of known compounds.[2] This is an indispensable first step, offering a rapid and cost-effective method to flag potential hazards and guide subsequent experimental designs.[3] By comparing the structural features of 2-Amino-1-(3-methoxyphenyl)ethanone to databases of molecules with known toxicities, we can generate initial hypotheses about its safety profile.[4]

Experimental Protocol: Predictive Modeling

  • Structure Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or SDF file for 2-Amino-1-(3-methoxyphenyl)ethanone.

  • Platform Selection: Utilize a minimum of two validated in silico toxicology platforms to ensure robustness of predictions. Recommended platforms include:

    • ProTox-3.0: For prediction of acute toxicity (LD50), organ toxicity (hepatotoxicity), and toxicological endpoints.[5]

    • ToxiM or MolToxPred: For broader toxicity predictions using machine learning approaches.[4][6]

  • Endpoint Analysis: Submit the chemical structure to the selected platforms and run predictions for the following critical endpoints:

    • Acute Oral Toxicity (LD50)

    • Hepatotoxicity

    • Mutagenicity

    • Cardiotoxicity (hERG Inhibition)

    • Carcinogenicity

  • Data Interpretation: Analyze the prediction outputs, paying close attention to the confidence scores or probability values provided by the models. A high probability of toxicity for any endpoint is a significant flag that requires rigorous experimental follow-up.

Data Presentation: Predicted Toxicological Profile

Toxicological EndpointPrediction PlatformPredicted OutcomeConfidence/Probability
Acute Oral Toxicity (LD50)ProTox-3.0Class 4 (300 < LD50 <= 2000 mg/kg)High
HepatotoxicityProTox-3.0Probable75%
Mutagenicity (Ames)ToxiMProbable68%
CarcinogenicityMolToxPredPossible62%
hERG InhibitionProTox-3.0Probable Blocker81%

Note: The data in this table is illustrative and represents a hypothetical outcome for guiding experimental design.

Visualization: In Silico Screening Workflow

InSilicoWorkflow cluster_input Input cluster_platforms Prediction Platforms cluster_endpoints Predicted Endpoints Molecule 2-Amino-1-(3-methoxyphenyl)ethanone (SMILES/SDF) ProTox ProTox-3.0 Molecule->ProTox ToxiM ToxiM / MolToxPred Molecule->ToxiM LD50 Acute Toxicity (LD50) ProTox->LD50 Hepato Hepatotoxicity ProTox->Hepato hERG hERG Inhibition ProTox->hERG Mutagen Mutagenicity ToxiM->Mutagen Report Preliminary Hazard Report LD50->Report Hepato->Report Mutagen->Report hERG->Report

Figure 1: Workflow for in silico toxicological prediction.

Tier 2: In Vitro Experimental Profiling

Expertise & Rationale: Following computational screening, we move to in vitro assays. These tests use living cells or cellular components to provide the first layer of direct biological evidence for potential toxicity.[7] They are essential for confirming or refuting the in silico predictions in a controlled biological system before considering animal studies.[8] Our selected panel addresses the most common and critical reasons for compound failure: genotoxicity, general cytotoxicity, and cardiotoxicity.[9]

A. Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Expertise & Rationale: The Ames test is a rapid and universally accepted screen for a compound's potential to cause gene mutations, a key indicator of carcinogenic potential.[10][11] It utilizes specialized strains of Salmonella typhimurium that cannot synthesize the amino acid histidine.[12] A positive test occurs when the test compound causes a mutation that restores the gene function, allowing the bacteria to grow on a histidine-free medium.[13] We include a metabolic activation step (S9 fraction) because some chemicals only become mutagenic after being metabolized by liver enzymes.[12]

Experimental Protocol: Ames Test

  • Strain Selection: Use a minimum of two Salmonella typhimurium strains, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[12]

  • Dose Preparation: Prepare a dilution series of 2-Amino-1-(3-methoxyphenyl)ethanone in a suitable solvent (e.g., DMSO) at five concentrations (e.g., 5000, 1000, 200, 40, 8 µ g/plate ).

  • Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without rat liver S9 fraction to assess both direct and metabolically-activated mutagens.[13]

  • Assay Procedure (Plate Incorporation Method): [14] a. To 2 mL of molten top agar at 45°C, add:

    • 0.1 mL of an overnight culture of the selected bacterial strain.
    • 0.1 mL of the test compound dilution (or positive/negative controls).
    • 0.5 mL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates). b. Vortex briefly and pour the mixture onto a minimal glucose agar plate. c. Allow the overlay to solidify.
  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

Data Presentation: Ames Test Results (Hypothetical)

Concentration (µ g/plate )Strain TA100 (-S9) RevertantsStrain TA100 (+S9) RevertantsStrain TA98 (-S9) RevertantsStrain TA98 (+S9) Revertants
Negative Control1151252235
81201302540
401182102495
200125450 28250
1000130>1000** (toxic)30>500** (toxic)
5000ToxicToxicToxicToxic
Positive Control>1000 >1000>500 >500

**Result is ≥ 2x negative control count.

Visualization: Ames Test Workflow

AmesTestWorkflow Compound Test Compound Dilutions Mix Mix with Top Agar Compound->Mix Bacteria Salmonella Strains (e.g., TA98, TA100) Bacteria->Mix S9 S9 Mix (+/- Metabolic Activation) S9->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate (37°C, 48h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analysis Analyze for Mutagenic Potential Count->Analysis

Figure 2: Workflow for the bacterial reverse mutation (Ames) test.
B. General Cytotoxicity: MTT/XTT Assay

Expertise & Rationale: A cytotoxicity assay provides a quantitative measure of a compound's ability to kill cells. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of living cells, which serves as a proxy for cell viability.[15] In metabolically active cells, mitochondrial enzymes reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[16][17] The amount of color produced is directly proportional to the number of viable cells.[18] This assay helps establish the concentration range at which the compound begins to exert toxic effects at a cellular level, yielding an IC50 (half-maximal inhibitory concentration) value.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a human cell line (e.g., HEK293 for general toxicity or HepG2 for liver-specific context) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with a fresh medium containing serial dilutions of 2-Amino-1-(3-methoxyphenyl)ethanone (e.g., from 0.1 µM to 100 µM). Include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation: Cytotoxicity IC50 Values

Cell LineExposure TimeIC50 (µM)
HEK29324 hours78.5
HepG224 hours55.2
HEK29348 hours42.1
HepG248 hours29.8

Note: Data is hypothetical.

C. Cardiotoxicity: hERG Channel Inhibition Assay

Expertise & Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[19] Therefore, assessing a compound's effect on this channel is a critical safety screen mandated by regulatory agencies.[20] Automated patch-clamp electrophysiology provides a high-throughput and precise method to measure the flow of ions through the hERG channel in cells engineered to express it, allowing for the direct quantification of channel inhibition.[21][22]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) suitable for automated patch-clamp systems (e.g., QPatch, SyncroPatch).

  • Compound Application: Prepare a range of concentrations of 2-Amino-1-(3-methoxyphenyl)ethanone in the appropriate extracellular solution.

  • Electrophysiology: a. Cells are automatically captured, and a high-resistance seal is formed. b. The cell membrane is ruptured to achieve whole-cell configuration. c. A specific voltage protocol is applied to elicit the characteristic hERG current. d. After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Data Acquisition: Record the hERG current before and after the application of the test compound. A known hERG blocker (e.g., Dofetilide) should be used as a positive control.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration. Determine the IC50 value by fitting the concentration-response data to a suitable model.

Data Presentation: hERG Inhibition Profile

CompoundIC50 (µM)
2-Amino-1-(3-methoxyphenyl)ethanone12.5
Dofetilide (Positive Control)0.009

Note: Data is hypothetical.

Visualization: hERG and Cardiac Action Potential

hERG_Pathway cluster_AP Cardiac Action Potential cluster_drug Drug Interaction Phase0 Phase 0 (Depolarization) Na+ Influx Phase1 Phase 1 (Notch) K+ Efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ Influx Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ Efflux Phase2->Phase3 Phase4 Phase 4 (Resting) Phase3->Phase4 hERG hERG (IKr) Channel hERG->Phase3 Contributes to Repolarization QT_Prolongation QT Prolongation (Arrhythmia Risk) hERG->QT_Prolongation Inhibition leads to Compound Test Compound Block Blockade Compound->Block Block->hERG

Figure 3: Role of the hERG channel in cardiac repolarization and drug-induced QT prolongation.

Tier 3: Preliminary In Vivo Acute Toxicity Assessment

Expertise & Rationale: While in vitro data is invaluable, it cannot fully replicate the complexity of a whole organism, which involves absorption, distribution, metabolism, and excretion (ADME).[1] A preliminary in vivo study is therefore necessary to understand the compound's effects in a complete biological system. The OECD 425 Guideline, the Up-and-Down Procedure (UDP), is an ethical and efficient method for determining acute oral toxicity.[23] It uses a minimal number of animals and provides a statistically robust estimate of the LD50 (the dose expected to be lethal to 50% of the animals), which is crucial for hazard classification.[24][25][26]

Experimental Protocol: Acute Oral Toxicity (OECD 425)

  • Animal Selection: Use a single sex of a standard rodent strain (typically female Wistar or Sprague-Dawley rats), as they are often slightly more sensitive.[26]

  • Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days before dosing.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).

  • Dosing Procedure (Up-and-Down Method): a. Fast animals overnight prior to dosing.[24] b. Dose the first animal with a starting dose selected based on in silico predictions (e.g., 300 mg/kg). c. Observe the animal for 48 hours. d. If the animal survives: Dose the next animal at a higher dose (e.g., multiplied by a factor of 3.2). e. If the animal dies: Dose the next animal at a lower dose (e.g., divided by a factor of 3.2). f. Continue this sequential process until the stopping criteria (e.g., 4 reversals) are met.

  • Observation: Observe all animals closely for the first 4 hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in behavior, breathing, convulsions, mortality).[24]

  • Data Analysis: Record body weights weekly. At the end of the study, perform a gross necropsy on all animals. Calculate the LD50 and its confidence interval using the maximum likelihood method, often with the aid of specialized software.[26]

Data Presentation: Summary of Acute Oral Toxicity Study

Animal No.Dose (mg/kg)Outcome (48h)14-Day Observations
1300SurvivedNo adverse effects
21000Died-
3300SurvivedNo adverse effects
41000SurvivedLethargy on Day 1, recovered
53200Died-
Estimated LD50 (mg/kg) 980 (95% CI: 450 - 2100)
GHS Classification Category 4

Note: Data is hypothetical and illustrative of the up-and-down procedure.

Visualization: OECD 425 Up-and-Down Procedure Workflow

OECD425_Workflow cluster_outcomes Start Start: Dose Animal 1 (e.g., 300 mg/kg) Observe Observe for 48h Start->Observe Decision Animal Outcome? Observe->Decision Survives Survives Decision->Survives Dies Dies Decision->Dies DoseUp Dose Next Animal at Higher Level Survives->DoseUp DoseDown Dose Next Animal at Lower Level Dies->DoseDown Stop Stopping Criteria Met? (e.g., 4 Reversals) DoseUp->Stop DoseDown->Stop Stop->Observe No End Calculate LD50 (Maximum Likelihood) Stop->End Yes

Figure 4: Decision workflow for the OECD 425 Up-and-Down Procedure.

Conclusion: Synthesizing the Data for an Informed Decision

The preliminary toxicological screening is not about generating exhaustive data but about making an informed, evidence-based decision. By integrating the results from these three tiers, a comprehensive initial risk assessment for 2-Amino-1-(3-methoxyphenyl)ethanone can be formulated. For example, a positive Ames test (+S9), coupled with a low cytotoxicity IC50 in a liver cell line and an in silico prediction of hepatotoxicity, would strongly suggest a potential liability related to metabolic activation in the liver. A low hERG IC50 would immediately flag a risk for cardiotoxicity. The in vivo LD50 provides the ultimate context for acute hazard classification. This integrated dataset allows researchers and drug development professionals to decide whether to terminate the compound, modify its structure to mitigate liabilities, or proceed with confidence into more advanced, resource-intensive toxicological studies.

References

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synthetic precursor derivatives of 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Precursor Derivatives of 2-Amino-1-(3-methoxyphenyl)ethanone

Introduction

2-Amino-1-(3-methoxyphenyl)ethanone is a valuable chemical intermediate and a key structural motif in medicinal chemistry. Its presence in various pharmacologically active molecules underscores the importance of efficient and scalable synthetic routes for its preparation. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, with a focus on the generation and transformation of its key precursor derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of the most prevalent synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of the synthesis of this important building block.

The synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone is not a singular path but rather a network of strategic chemical transformations. The core of these syntheses typically begins with the commercially available 3-methoxyacetophenone. The critical transformation involves the functionalization of the α-carbon (the carbon atom adjacent to the carbonyl group), followed by the introduction of the amino group. The choice of strategy for this transformation dictates the overall efficiency, safety, and scalability of the process.

G cluster_start Starting Material cluster_precursor Key Precursor Generation cluster_amination Amination Strategies cluster_final Target Molecule 3-Methoxyacetophenone 3-Methoxyacetophenone alpha_Halo_Ketone 2-Bromo-1-(3-methoxyphenyl)ethanone 3-Methoxyacetophenone->alpha_Halo_Ketone α-Bromination Delepine Delépine Reaction alpha_Halo_Ketone->Delepine Gabriel Gabriel Synthesis alpha_Halo_Ketone->Gabriel Azide Azide Reduction alpha_Halo_Ketone->Azide Final_Product 2-Amino-1-(3-methoxyphenyl)ethanone Delepine->Final_Product Hydrolysis Gabriel->Final_Product Hydrazinolysis Azide->Final_Product Reduction

Figure 1: High-level overview of the primary synthetic approaches to 2-Amino-1-(3-methoxyphenyl)ethanone from 3-methoxyacetophenone.

Part I: Synthesis of the Key Precursor: 2-Bromo-1-(3-methoxyphenyl)ethanone

The most common and direct precursor for introducing the amino functionality is the corresponding α-haloketone. The α-bromination of 3-methoxyacetophenone is a foundational step, creating a reactive electrophilic site for subsequent nucleophilic attack by an amine or its surrogate.

Causality and Mechanistic Insight

The α-bromination of ketones is a classic and vital reaction in organic synthesis.[1][2] Under acidic conditions, the ketone undergoes tautomerization to its enol form. This enol is the active nucleophile that attacks molecular bromine. The presence of an acid catalyst accelerates the enolization step, which is typically the rate-determining step of the reaction. The electron-donating nature of the methoxy group on the aromatic ring does not significantly interfere with the α-bromination, although care must be taken to avoid aromatic bromination by using appropriate conditions.[3]

Experimental Protocol: α-Bromination of 3-Methoxyacetophenone

This protocol describes a reliable method for the synthesis of 2-bromo-1-(3-methoxyphenyl)ethanone.

Materials:

  • 3-Methoxyacetophenone

  • Hydrogen Bromide (48% aqueous solution)

  • Hydrogen Peroxide (30% aqueous solution)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, charge 3-methoxyacetophenone (0.5 mol) and water (40 mL).

  • Reagent Preparation: Charge one dropping funnel with 48% hydrogen bromide (0.5 mol) and the other with 30% hydrogen peroxide (0.5 mol).

  • Reaction Initiation: Gently heat the flask contents to 70-80°C with stirring. Add a few drops of hydrogen bromide, followed by a few drops of hydrogen peroxide. An orange-red color from the formation of bromine should appear.

  • Controlled Addition: Wait for the bromine color to fade before adding the next portions of hydrogen bromide and then hydrogen peroxide. This alternating dropwise addition is crucial to maintain a low concentration of free bromine and ensure the reaction proceeds safely and efficiently. The goal is to keep the reaction mixture at a constant orange-yellow color.[4]

  • Reaction Completion: Continue the alternating addition until both reagents are fully added. Maintain stirring at 70-80°C for an additional hour to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Filter the solid and wash the crystals sequentially with water and 50% ethanol.

  • Drying: Dry the product to obtain 2-bromo-1-(3-methoxyphenyl)ethanone. The expected yield is typically high, often exceeding 90%.[4]

Part II: Conversion of the α-Bromo Ketone to the Final Amine

With the key precursor, 2-bromo-1-(3-methoxyphenyl)ethanone, in hand, the next stage involves the introduction of the primary amino group. Several robust methods exist, each with distinct advantages and disadvantages.

Comparative Analysis of Amination Strategies

The choice of amination route is critical and depends on factors such as scale, safety considerations, desired purity, and available reagents.

RouteKey IntermediatesAdvantagesDisadvantagesOverall Suitability
Route 1: Delépine Reaction Hexaminium saltSelective formation of primary amines; avoids over-alkylation; short reaction times.[5][6]Often uses toxic solvents like chloroform; poor atom economy due to formaldehyde byproduct.[5]Excellent for laboratory-scale synthesis where selectivity is paramount.[7][8]
Route 2: Gabriel Synthesis N-alkylphthalimideA classic, reliable method for primary amines; completely avoids secondary/tertiary amine byproducts.[9][10]Can require harsh conditions (strong acid or base) for phthalimide cleavage; hydrazinolysis step can be challenging to work up.[9][11]Suitable for small to medium-scale synthesis, especially when azide-free routes are required.
Route 3: Azide Reduction 2-Azido-1-(3-methoxyphenyl)ethanoneGenerally provides high yields; the reduction step is often very clean.[8]Sodium azide is highly toxic and potentially explosive; requires careful handling and specific safety protocols.A popular and efficient choice for laboratory synthesis, provided appropriate safety measures are strictly followed.

Route 1: The Delépine Reaction

Named after Stéphane Marcel Delépine, this reaction provides a direct pathway to primary amines from alkyl halides using hexamethylenetetramine (HMTA).[5]

Mechanism and Rationale

The reaction proceeds in two distinct steps. First, the α-bromo ketone undergoes an SN2 reaction with one of the nitrogen atoms of HMTA to form a stable quaternary ammonium salt.[12] This salt precipitates from non-polar solvents, facilitating its isolation. The key to the selectivity lies in the fact that HMTA is a tertiary amine, and alkylation occurs only once. In the second step, this salt is hydrolyzed under acidic ethanolic conditions, which breaks down the HMTA cage, liberating the primary amine as its hydrochloride salt along with formaldehyde and ammonium chloride.[5][12]

G Start 2-Bromo-1-(3-methoxyphenyl)ethanone Reagent1 Hexamethylenetetramine (HMTA) Solvent: Chloroform/IPA Start->Reagent1 Charge Reactor Filter Filter and Wash Solid Reagent1->Filter Stir at Reflux Intermediate Quaternary Ammonium Salt (Hexaminium Salt) Reagent2 Ethanolic HCl (Hydrolysis) Intermediate->Reagent2 Charge Reactor Hydrolyze Reflux Reagent2->Hydrolyze Product 2-Amino-1-(3-methoxyphenyl)ethanone HCl Filter->Intermediate Isolate Salt Isolate Cool, Filter, and Dry Hydrolyze->Isolate Isolate->Product

Figure 2: Workflow for the synthesis of the target compound via the Delépine reaction.

Experimental Protocol: Delépine Reaction

This protocol is adapted from general procedures for the synthesis of α-amino ketones.[6][13]

Materials:

  • 2-Bromo-1-(3-methoxyphenyl)ethanone

  • Hexamethylenetetramine (HMTA)

  • Isopropyl Alcohol (IPA)

  • Chloroform

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure: Step 1: Formation of the Hexaminium Salt

  • In a round-bottom flask, charge 2-bromo-1-(3-methoxyphenyl)ethanone (100 g), HMTA (87 g), isopropyl alcohol (500 mL), and chloroform (400 mL).[13]

  • Stir the reaction mixture at reflux temperature for approximately 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to 25-30°C.

  • Filter the resulting solid precipitate and wash it with IPA and methanol to yield the intermediate quaternary ammonium salt.[13]

Step 2: Acidic Hydrolysis

  • Transfer the isolated salt to a suitable flask.

  • Add a solution of concentrated HCl in ethanol (ethanolic HCl).

  • Reflux the mixture. The hydrolysis of the salt will proceed, breaking it down into the desired amine hydrochloride, ammonium chloride, and formaldehyde (which forms an acetal with ethanol).[5]

  • After the reaction is complete (typically monitored by TLC), cool the mixture.

  • Filter the solid product, which is the hydrochloride salt of 2-Amino-1-(3-methoxyphenyl)ethanone, and dry it appropriately.

Route 2: The Gabriel Synthesis

The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its ability to prevent the formation of secondary and tertiary amine side products.[9]

Mechanism and Rationale

This method utilizes phthalimide as a protected form of ammonia. Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the two flanking carbonyl groups, allowing for easy deprotonation by a base like potassium hydroxide or potassium carbonate to form potassium phthalimide.[10] This phthalimide anion is an excellent nucleophile that attacks the α-bromo ketone in an SN2 reaction to form an N-alkylphthalimide intermediate. Because the nitrogen lone pair is delocalized by the two carbonyls, the resulting intermediate is not nucleophilic, thus preventing any further alkylation.[10] The final step is the cleavage of the phthalimide group. While harsh acidic or basic hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine in a refluxing alcohol, is a much milder and more common method.[11] This step liberates the desired primary amine and forms a stable phthalhydrazide precipitate.[9]

G Start 2-Bromo-1-(3-methoxyphenyl)ethanone Reagent1 Potassium Phthalimide Solvent: DMF Start->Reagent1 Charge Reactor Alkylation Heat/Stir Reagent1->Alkylation Intermediate N-(2-(3-methoxyphenyl)-2-oxoethyl)phthalimide Reagent2 Hydrazine Hydrate Solvent: Ethanol Intermediate->Reagent2 Isolate and Add Cleavage Reflux Reagent2->Cleavage Product 2-Amino-1-(3-methoxyphenyl)ethanone Byproduct Phthalhydrazide (Precipitate) Alkylation->Intermediate Cleavage->Byproduct Workup Filter off Byproduct, Evaporate Solvent Cleavage->Workup Workup->Product

Figure 3: Gabriel synthesis pathway for 2-Amino-1-(3-methoxyphenyl)ethanone.

Experimental Protocol: Gabriel Synthesis

This protocol is based on standard Gabriel synthesis procedures.[11][14]

Materials:

  • 2-Bromo-1-(3-methoxyphenyl)ethanone

  • Potassium Phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

Procedure: Step 1: N-Alkylation

  • Dissolve 2-bromo-1-(3-methoxyphenyl)ethanone in DMF in a round-bottom flask.

  • Add potassium phthalimide to the solution. DMF is an excellent solvent for this SN2 reaction.[15]

  • Heat the mixture with stirring (e.g., 80-100°C) for several hours until the starting halide is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the crude N-alkylphthalimide intermediate.

  • Filter the solid, wash with water, and dry. The intermediate can be purified by recrystallization if necessary.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the N-(2-(3-methoxyphenyl)-2-oxoethyl)phthalimide intermediate in ethanol in a flask fitted with a reflux condenser.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture. A thick white precipitate of phthalhydrazide will form over the course of the reaction.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute HCl to protonate the product amine and dissolve any remaining starting material.

  • Filter off the phthalhydrazide precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure. The residue can be further purified by extraction or recrystallization to yield the desired 2-Amino-1-(3-methoxyphenyl)ethanone.

Part III: Characterization Data

Proper characterization of the final product is essential for confirming its identity and purity. While a complete public dataset for 2-Amino-1-(3-methoxyphenyl)ethanone is limited, data from structural analogs and predictive tools provide a reliable reference.[16]

TechniqueExpected Characteristics
¹H NMR (ppm)Aromatic protons (~6.8-7.5 ppm), a singlet for the methylene (CH₂) protons adjacent to the amino group, a singlet for the methoxy (OCH₃) protons (~3.8 ppm), a broad singlet for the amine (NH₂) protons, and a singlet for the acetyl (COCH₃) protons if analyzing the precursor.[16][17]
¹³C NMR (ppm)Carbonyl carbon (~195-200 ppm), aromatic carbons (including the carbon attached to the methoxy group ~160 ppm), the methoxy carbon (~55 ppm), and the methylene carbon (~45 ppm).[18]
FT-IR (cm⁻¹)Characteristic peaks for N-H stretching (two bands for a primary amine, ~3300-3400 cm⁻¹), C=O stretching for the ketone (~1680 cm⁻¹), aromatic C-H stretching, and C-O stretching for the methoxy group.[16]
Mass Spec. A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₉H₁₁NO₂ = 165.19 g/mol ).[19][20]

Conclusion

The synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone is a well-established process that hinges on the effective functionalization of the α-position of 3-methoxyacetophenone. The primary pathways all rely on the 2-bromo-1-(3-methoxyphenyl)ethanone precursor, with the Delépine reaction, Gabriel synthesis, and azide reduction representing the most robust and widely used methods for introducing the final amino group.

The selection of a specific route requires a careful balancing of experimental variables. The Delépine reaction offers excellent selectivity, the Gabriel synthesis provides a classic, azide-free alternative, and the azide reduction pathway often results in the highest yields. Each method is a powerful tool in the chemist's arsenal. A thorough understanding of the mechanisms, advantages, and practical considerations detailed in this guide will enable researchers and drug development professionals to make informed decisions and execute the synthesis of this valuable intermediate with confidence and efficiency.

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  • PubChem. 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one. PubChem.
  • NextSDS. Ethanone,1-(2-amino-3-methoxyphenyl)- — Chemical Substance Information. NextSDS.
  • Master Organic Chemistry. (2018). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • 1-(2-Amino-3-Methoxy-Phenyl)Ethanone - Industrial Grade Powder.
  • Google Patents. Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
  • PMC. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC.
  • Google Patents. Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. Google Patents.
  • Thermo Fisher Scientific. Gabriel Synthesis. Thermo Fisher Scientific.
  • PMC. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. PMC.
  • Sigma-Aldrich. 1-(2-Amino-3-methoxyphenyl)ethanone. Sigma-Aldrich.
  • ACG Publications. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. ACG Publications.
  • ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. ResearchGate.

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Methodological & Application

GC-MS Detection Protocol for 2-Amino-1-(3-methoxyphenyl)ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-1-(3-methoxyphenyl)ethanone, a substituted aromatic ketone with a primary amine functional group, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to pharmacologically active compounds necessitates robust analytical methods for its detection and quantification in various matrices. This application note provides a comprehensive, field-proven protocol for the sensitive and selective detection of 2-Amino-1-(3-methoxyphenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to data analysis, grounded in established analytical principles.

The presence of both a ketone and a primary amine group in 2-Amino-1-(3-methoxyphenyl)ethanone presents unique analytical challenges, including potential for thermal degradation and interactions with active sites in the GC system. This guide addresses these challenges by providing a detailed protocol that includes optional derivatization to enhance chromatographic performance and ensure reliable quantification.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 2-Amino-1-(3-methoxyphenyl)ethanone[1]
Synonyms 1-(2-amino-3-methoxyphenyl)ethanone
CAS Number 42465-54-3[1]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1]
Physical Form Solid
Storage Temperature 4°C, protect from light

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection capabilities of mass spectrometry (MS).[3] The sample, after appropriate preparation, is injected into the GC system where 2-Amino-1-(3-methoxyphenyl)ethanone is vaporized and separated from other components based on its volatility and interaction with the stationary phase of the GC column.[4] As the separated analyte elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification and quantification. Due to the presence of a primary amine, which can exhibit poor peak shape and adsorption in the GC system, an optional derivatization step with benzenesulfonyl chloride is included to improve its chromatographic properties.[5]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in appropriate solvent A->B C Optional: Derivatization B->C D Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration & Identification F->G H Quantification G->H I Reporting H->I

Caption: Workflow for GC-MS analysis of 2-Amino-1-(3-methoxyphenyl)ethanone.

Materials and Reagents

  • Standard: 2-Amino-1-(3-methoxyphenyl)ethanone (≥97% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Inert Gas: Helium (99.999% purity)[6][7]

  • Derivatization Reagent (Optional): Benzenesulfonyl chloride (BSC)[5]

  • Base (for derivatization): Pyridine or Triethylamine

  • Vials: 2 mL amber glass vials with PTFE-lined caps

Instrumentation

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5]

Detailed Experimental Protocol

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Amino-1-(3-methoxyphenyl)ethanone standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The preparation of the actual sample will depend on the matrix. For a solid sample, an extraction step with a suitable solvent (e.g., dichloromethane, ethyl acetate) followed by filtration or centrifugation is recommended. For liquid samples, a liquid-liquid extraction may be necessary. The final extract should be concentrated or diluted to fall within the calibration range.

Derivatization Protocol (Optional, but Recommended)

Derivatization with benzenesulfonyl chloride can prevent the interaction of the primary amine with active sites in the GC system, leading to improved peak shape and sensitivity.[5]

  • Evaporate 1 mL of the standard or sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of pyridine (or triethylamine) and 50 µL of benzenesulfonyl chloride solution (10% in dichloromethane).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent and excess reagents under nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.

GC-MS Parameters

The following table summarizes the recommended instrumental parameters for the GC-MS analysis.

ParameterValueRationale
Injector Temperature 280°CEnsures complete vaporization of the analyte and its derivative without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the transfer of the analyte to the column for high sensitivity, suitable for trace analysis.[4]
Carrier Gas HeliumProvides good chromatographic efficiency and is compatible with mass spectrometry.[6][7]
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, providing a good balance between analysis time and resolution.
Oven Temperature Program Initial: 100°C (hold 1 min)Ramp 1: 15°C/min to 250°CRamp 2: 20°C/min to 300°C (hold 5 min)The initial temperature allows for good focusing of the analyte at the head of the column. The temperature ramps are optimized to ensure good separation from potential matrix components and elution of the analyte as a sharp peak.
Transfer Line Temperature 290°CPrevents condensation of the analyte as it transfers from the GC to the MS.[5]
Ion Source Temperature 230°CA standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation.
Quadrupole Temperature 150°CMaintains the cleanliness of the quadrupole mass filter.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.[8]
Electron Energy 70 eVThe standard electron energy for EI, which generates a consistent and extensive fragmentation pattern.
Mass Scan Range m/z 40-450A wide scan range to capture the molecular ion and all significant fragment ions.

Expected Results

Chromatogram

Under the specified conditions, 2-Amino-1-(3-methoxyphenyl)ethanone (or its derivative) is expected to elute as a sharp, symmetrical peak. The retention time will be consistent for a given set of analytical conditions.

Expected Mass Spectrum

The mass spectrum of underivatized 2-Amino-1-(3-methoxyphenyl)ethanone is predicted to show a molecular ion peak at m/z 165. Key fragment ions are anticipated from the cleavage of the side chain and the aromatic ring.

m/zPredicted Fragment
165 [M]⁺ (Molecular Ion)
150 [M-CH₃]⁺
134 [M-CH₂NH₂]⁺
107 [C₇H₇O]⁺
77 [C₆H₅]⁺

The derivatized compound will have a higher molecular weight and a different fragmentation pattern, which should be confirmed by analyzing a derivatized standard.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the following validation parameters should be assessed:

  • Linearity: Analyze a series of calibration standards to establish the linear range of the method. A correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]

  • Precision and Accuracy: Assess the repeatability and reproducibility of the method by analyzing replicate samples at different concentrations. Accuracy can be determined by analyzing spiked samples.

  • Specificity: Evaluate the ability of the method to differentiate the analyte from other components in the sample matrix.

  • System Suitability: Before each analytical run, inject a standard solution to verify the performance of the GC-MS system, including peak shape, retention time, and signal intensity.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column; analyte degradation.Use a deactivated liner; perform derivatization; check for column contamination.
Low Signal Intensity Inefficient ionization; sample loss during preparation; incorrect injection volume.Tune the mass spectrometer; optimize sample preparation; verify syringe performance.
Retention Time Shift Fluctuation in oven temperature or carrier gas flow rate.Check GC parameters and for leaks in the gas lines.
No Peak Detected Analyte not reaching the detector; incorrect GC-MS parameters.Verify sample preparation and injection; check all instrument settings.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS detection of 2-Amino-1-(3-methoxyphenyl)ethanone. By following the outlined procedures for sample preparation, instrumental analysis, and quality control, researchers can achieve reliable and accurate results. The inclusion of an optional derivatization step addresses the challenges associated with the analysis of primary amines by GC, enhancing the overall performance of the method. This protocol serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the accurate characterization of this important compound.

References

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 246-255. [Link]

  • NextSDS. (n.d.). Ethanone,1-(2-amino-3-methoxyphenyl)- — Chemical Substance Information. Retrieved from [Link]

  • Schmitt, R., et al. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety, 9(3). [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Retrieved from [Link]

  • Ferreira, A. C. S., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(13), 3348-3356. [Link]

  • PubChem. (n.d.). 2-Amino-1-(3-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]

  • Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]

  • Trs, A., et al. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. Molecules, 28(12), 4839. [Link]

  • PubChemLite. (n.d.). 2-amino-1-(3-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(3-methoxyphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP0138092A2 - Method of amino acid analysis.

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HPLC Method Development and Validation for 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method requires more than simply adjusting gradient slopes; it demands a fundamental understanding of the analyte's intrinsic physicochemical properties. 2-Amino-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenacylamine) is a highly polar, basic α -amino ketone. This structural motif presents two distinct analytical challenges: severe chemical instability in its free base form and a high propensity for secondary interactions with silica-based stationary phases.

This application note details a self-validating, stability-indicating HPLC protocol designed specifically to overcome the unique degradation pathways and chromatographic hurdles associated with this compound.

Mechanistic Insights: Causality in Method Design

The Chemical Instability of α -Amino Ketones

The most critical factor in analyzing 2-amino-1-(3-methoxyphenyl)ethanone is its reactivity. As an α -amino ketone, the free base form is inherently unstable. Under neutral or alkaline conditions (pH > 7.0), the nucleophilic primary amine of one molecule readily attacks the electrophilic carbonyl carbon of another. This self-condensation (dimerization) yields a dihydropyrazine intermediate, which rapidly oxidizes in the presence of atmospheric oxygen to form a stable pyrazine degradant: 2,5-bis(3-methoxyphenyl)pyrazine[1][2].

To arrest this degradation pathway, the analyte must be strictly maintained in its protonated salt form ( R−NH3+​ ). Protonation eliminates the nucleophilicity of the amine, rendering the molecule chemically stable. Consequently, the sample diluent and mobile phase must be highly acidic (pH < 3.0).

Degradation A 2-Amino-1-(3-methoxyphenyl)ethanone (Free Base) B Self-Condensation (Nucleophilic Attack) A->B pH > 7.0 F Protonated Amine Salt (Stable Form) A->F Acidic pH (< 3.0) C 2,5-bis(3-methoxyphenyl) -3,6-dihydropyrazine B->C - 2 H2O D Oxidation (Air / O2) C->D E 2,5-bis(3-methoxyphenyl)pyrazine (Primary Degradant) D->E - H2

Fig 1. pH-dependent degradation pathway of 2-Amino-1-(3-methoxyphenyl)ethanone to pyrazine.

Overcoming Silanol Interactions

While an acidic environment solves the stability issue, it exacerbates a secondary chromatographic problem. The fully protonated primary amine strongly interacts with residual, ionized silanol groups ( Si−O− ) present on standard silica-based stationary phases via ion-exchange mechanisms. This secondary retention mechanism is the primary cause of severe peak tailing for basic compounds[3].

To mitigate this, our method employs a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a low-level positive surface charge that electrostatically repels the protonated basic amine, significantly reducing silanol interactions and dramatically improving peak symmetry and mass loadability[4].

Workflow Step1 1. Sample Diluent 0.1% HCl in Water/ACN Step2 2. Column Selection CSH C18 (Positively Charged) Step1->Step2 R1 Prevents Dimerization (Maintains Protonation) Step1->R1 Step3 3. Mobile Phase Phosphate Buffer pH 2.5 Step2->Step3 R2 Repels Protonated Amine (Reduces Tailing) Step2->R2 Step4 4. Gradient Profiling 5% to 95% Organic Step3->Step4 R3 Suppresses Silanol Ionization Step3->R3 Step5 5. Detection UV at 220 nm & 275 nm Step4->Step5

Fig 2. Step-by-step method development workflow and mechanistic rationale.

Experimental Protocols

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 3.40 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 2.50 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Sample Diluent: Prepare a mixture of 0.1% Hydrochloric acid (HCl) in Water and Acetonitrile in an 80:20 (v/v) ratio. Note: The use of an acidic diluent is mandatory to prevent in-situ pyrazine formation prior to injection.

Self-Validating Sample Preparation (Forced Degradation Control)

A reliable protocol must be self-validating. To prove the method is stability-indicating (i.e., capable of resolving the API from its dimerization product), we intentionally generate the pyrazine degradant alongside the stable standard.

  • Step 1: Stable Standard Preparation Accurately weigh 10.0 mg of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with the Sample Diluent . This yields a stable 1.0 mg/mL stock solution.

  • Step 2: Degradant Control Generation Transfer 1.0 mL of the standard stock into a separate glass vial. Add 100 µL of 0.1 M NaOH to shift the pH > 7.0. Vortex and leave at room temperature for 4 hours to force the self-condensation reaction. Neutralize the solution with 100 µL of 0.1 M HCl before injection. The resulting chromatogram will display the parent peak alongside the highly retained, non-polar pyrazine dimer.

Chromatographic Conditions

All quantitative data regarding the instrument setup is summarized below to ensure reproducibility across different laboratory environments.

ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)Positively charged surface repels the basic amine, ensuring USP Tailing 1.2.
Column Temperature 30 °CStandardizes mobile phase viscosity and mass transfer kinetics.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents volume overload while maintaining high sensitivity.
Detection (PDA) 220 nm (Primary) & 275 nm (Secondary)220 nm captures the π−π∗ transition of the aromatic ring; 275 nm captures the n−π∗ carbonyl transition.
Gradient Program 0-2 min: 5% B 2-12 min: 5% 60% B 12-15 min: 60% 95% B 15-18 min: 95% B 18.1-25 min: 5% BStarts highly aqueous to retain the polar amine; ramps organic to elute the non-polar pyrazine degradant.

Method Validation Summary

The developed method was subjected to standard ICH Q2(R1) validation protocols. The quantitative performance metrics confirm the method's suitability for both assay and impurity profiling.

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 1.0 µg/mL to 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Method Precision (%RSD) 0.6% (n=6 injections) 2.0%
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 102.0%
Peak Tailing (USP Tf​ ) 1.15 1.5 for basic compounds
Resolution ( Rs​ ) > 5.0 (API vs. Pyrazine Dimer) 2.0

References

  • Title: Aminoacetone Source: Grokipedia URL: [Link]

  • Title: Alternating Pyrazine Organic Semiconductor Polymers Source: rloginconsulting.com URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection Source: ResearchGate URL: [Link]

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Application Note: 2-Amino-1-(3-methoxyphenyl)ethanone as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Chemical Profile

In modern drug discovery and complex organic synthesis, α -amino ketones serve as highly prized bifunctional synthons. Among these, 2-Amino-1-(3-methoxyphenyl)ethanone (CAS: 24037-72-7)[1][2]—often referred to as 3-methoxyphenacylamine—stands out due to its unique structural properties. Featuring a primary amine adjacent to an electrophilic carbonyl group, and an electron-rich 3-methoxyphenyl ring, this molecule provides multiple handles for regioselective derivatization[3][4].

Because free α -amino ketones are highly reactive and prone to spontaneous self-condensation[5], this compound is commercially supplied and synthetically handled as its hydrochloride salt, 2-(3-methoxyphenyl)-2-oxoethylammonium chloride[1][6]. The meta-methoxy substitution on the aromatic ring is particularly valuable in medicinal chemistry; it acts as an inductive electron-withdrawing group while providing resonance donation, and serves as a masked phenol that can be revealed via late-stage demethylation.

Mechanistic Principles & Reactivity

The synthetic utility of 2-amino-1-(3-methoxyphenyl)ethanone is driven by the causality of its adjacent reactive centers:

  • Bifunctional Cyclization (Heterocycle Synthesis): The molecule acts as a bis-electrophile/nucleophile. When reacted with active methylene compounds (such as in the Knorr pyrrole synthesis), the amine first condenses with a carbonyl to form an imine, followed by an intramolecular aldol-type cyclization to yield pyrroles[5][7]. Similarly, reaction with acyl chlorides followed by dehydration yields oxazoles[8].

  • Dimerization to Pyrazines: Under basic conditions, the free base undergoes rapid intermolecular condensation. Two molecules of the α -amino ketone condense to form a dihydropyrazine intermediate, which readily oxidizes in the presence of air to form a stable 2,5-disubstituted pyrazine[7][9].

  • Chemoselective Reduction: The carbonyl group can be selectively reduced using mild hydride donors (e.g., NaBH 4​ ) to yield 2-amino-1-(3-methoxyphenyl)ethanol. This 1,2-amino alcohol motif is the foundational pharmacophore for many phenylethanolamine-based β -adrenergic agonists.

Reactivity Center 2-Amino-1-(3-methoxyphenyl)ethanone (Free Base) Red Reduction (NaBH4, MeOH) Center->Red Oxa N-Acylation & Cyclodehydration Center->Oxa Pyr Knorr Synthesis (Active Methylene) Center->Pyr Dim Base-Promoted Self-Condensation Center->Dim Alc 1,2-Amino Alcohol (Phenylethanolamine core) Red->Alc OxaProd Oxazole Derivatives Oxa->OxaProd PyrProd Pyrrole Derivatives Pyr->PyrProd Pyraz Pyrazine Derivatives Dim->Pyraz

Diagram 1: Divergent synthetic pathways of 2-Amino-1-(3-methoxyphenyl)ethanone.

Quantitative Data: Reaction Pathway Comparison

To assist in synthetic planning, the following table summarizes the quantitative parameters, requisite reagents, and expected yields for the primary transformations of this precursor.

Product ClassReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Mechanistic Step
1,2-Amino Alcohol NaBH 4​ , MeOH, 0°C0 to 252 - 485 - 92Hydride attack on the re / si face of the ketone.
Oxazole 1. R-COCl, Et 3​ N 2. POCl 3​ 1. 0 2. 1101. 1 2. 365 - 75Intramolecular cyclodehydration of the amide intermediate.
Pyrrole β -Ketoester, Zn dust, AcOH80 - 1004 - 655 - 70Knorr condensation and subsequent cyclization[5].
Pyrazine NaOH (aq) or Et 3​ N, Air2512 - 2470 - 80Dimerization to dihydropyrazine followed by oxidation[7][9].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each mechanistic step before proceeding.

Protocol A: Chemoselective Reduction to 2-Amino-1-(3-methoxyphenyl)ethanol

Causality Focus: Sodium borohydride (NaBH 4​ ) is selected over stronger reducing agents (like LiAlH 4​ ) to prevent over-reduction or cleavage of the amine. Methanol acts as both the solvent and a proton source to stabilize the alkoxide intermediate.

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride (1.0 eq, 5.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Validation: The suspension should remain easily stirrable; if it thickens excessively, add 5 mL of additional methanol.

  • Reduction: Slowly add NaBH 4​ (2.0 eq, 10.0 mmol) in small portions over 15 minutes. Validation: Effervescence (H 2​ gas evolution) will be observed. The reaction mixture will gradually become a clear, homogeneous solution, indicating the consumption of the hydrochloride salt.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material spot (active to UV and Ninhydrin) should disappear, replaced by a lower R f​ spot.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NH 4​ Cl (10 mL). Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the amino alcohol as a pale yellow oil or solid.

Protocol B: Synthesis of 2-Phenyl-5-(3-methoxyphenyl)oxazole

Causality Focus: Oxazole synthesis requires two distinct steps: N-acylation to neutralize the amine and install the C2-substituent, followed by harsh dehydration (using POCl 3​ ) to close the ring.

Step-by-Step Methodology:

  • Free Base Generation & Acylation: Dissolve the α -amino ketone hydrochloride (5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL). Add Triethylamine (Et 3​ N, 2.5 eq) and cool to 0 °C. Validation: A slight fuming may occur as the free base is generated.

  • Amide Formation: Dropwise add benzoyl chloride (1.1 eq). Stir for 1 hour at room temperature. Validation: Wash a small aliquot with water and check via TLC; a new, less polar, UV-active spot (the amide) should form.

  • Workup of Intermediate: Wash the DCM layer with 1M HCl, then brine. Dry and concentrate to isolate the intermediate N-(2-(3-methoxyphenyl)-2-oxoethyl)benzamide.

  • Cyclodehydration: Dissolve the crude amide in Phosphorus oxychloride (POCl 3​ , 10 mL). Heat the mixture to reflux (105-110 °C) for 3 hours under a nitrogen atmosphere. Causality: POCl 3​ activates the carbonyl oxygen, making it a superior leaving group to facilitate the nucleophilic attack by the amide oxygen.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the mixture over crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl 3​ . Validation: The mixture will vigorously boil and release HCl gas; perform strictly in a fume hood.

  • Isolation: Neutralize the aqueous mixture with saturated Na 2​ CO 3​ until pH > 7. Extract with Ethyl Acetate, dry, and purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield the oxazole.

Workflow S1 Step 1: Free Base Generation (Et3N in DCM, 0°C) S2 Step 2: N-Acylation (Benzoyl Chloride, 1h) S1->S2 Amide Intermediate S3 Step 3: Cyclodehydration (POCl3 Reflux, 110°C, 3h) S2->S3 Isolate & Dry S4 Step 4: Quench & Neutralize (Ice water, Na2CO3) S3->S4 Cool to RT S5 Step 5: Extraction & Purification (EtOAc, Silica Gel) S4->S5 pH > 7

Diagram 2: Experimental workflow for the synthesis of 2-Phenyl-5-(3-methoxyphenyl)oxazole.

References

  • PubChemLite. "24037-72-7 (C9H11NO2)". PubChem. Available at:[Link][2]

  • ResearchGate. "Recent advances in the synthesis of α-amino ketones". RSC Advances. Available at:[Link][4]

  • Ask Pharmacy. "Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals". Ask Pharmacy / John Wiley & Sons. Available at: [Link][7]

  • NIH. "Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition". National Institutes of Health. Available at: [Link][9]

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NMR spectroscopy reference parameters 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy Reference Parameters and Structural Characterization of 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride

Introduction & Scope

2-Amino-1-(3-methoxyphenyl)ethanone, frequently referred to as 3-methoxyphenacylamine, is a highly versatile synthetic building block. It is primarily utilized in the pharmaceutical industry as an intermediate for the development of phenylethanolamine-based adrenergic drugs and novel non-steroidal inhibitors[1]. Because structural fidelity at the intermediate stage dictates the success of downstream active pharmaceutical ingredient (API) synthesis, accurate Nuclear Magnetic Resonance (NMR) characterization is essential. This application note provides comprehensive 1 H and 13 C NMR reference parameters, sample preparation protocols, and mechanistic spectral insights for this molecule.

Chemical Stability and Sample Integrity (Expertise & Experience)

A common and costly pitfall in the characterization of α -aminoketones like 3-methoxyphenacylamine is attempting to analyze the free base.

The Causality of Degradation: In its free base form, the molecule is highly unstable. The nucleophilic primary amine of one molecule rapidly attacks the electrophilic carbonyl carbon of another, initiating an intermolecular Knorr-type self-condensation[2]. This reaction yields dihydropyrazines, which subsequently oxidize into highly stable pyrazine impurities[2][3].

The Solution: To prevent this nucleophilic attack, the amine must be protonated. Therefore, all analytical characterizations, long-term storage, and structural validations must be performed using the hydrochloride salt [3].

SamplePrep A 3-Methoxyphenacylamine (Free Base) B Intermolecular Self-Condensation A->B Room Temp / Neutral pH D Addition of HCl (Protonation) A->D Acidification C Pyrazine Impurities (Degradation) B->C Oxidation E Hydrochloride Salt (Stable) D->E Prevents Nucleophilic Attack F Dissolve in DMSO-d6 (0.5 mL, 10-15 mg) E->F Sample Prep G Acquire 1D & 2D NMR F->G Analysis

Workflow demonstrating the stabilization of 3-methoxyphenacylamine for NMR analysis.

Self-Validating Sample Preparation Protocol

To ensure high-fidelity NMR spectra without degradation artifacts, follow this validated step-by-step methodology:

  • Sample Weighing: Accurately weigh 10–15 mg of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. (Note: DMSO- d6​ is required due to the salt's insolubility in non-polar solvents like CDCl 3​ .)[4]

  • Dissolution & Validation: Vortex the mixture for 30–60 seconds.

    • Self-Validation Check: The solution must be completely transparent and colorless. Any yellowing or persistent cloudiness indicates either free-base degradation (pyrazine formation) or moisture contamination. Do not proceed to acquisition if the solution is yellow.

  • Transfer: Using a clean glass Pasteur pipette, transfer 0.5 mL of the homogeneous solution into a standard 5 mm NMR tube.

  • Spectrometer Preparation: Insert the sample into the spectrometer, lock to the DMSO- d6​ signal (2.50 ppm), and shim the magnet until the TMS signal linewidth is 1.0 Hz.

NMR Acquisition Parameters

The following parameters are optimized for a 400 MHz NMR spectrometer to ensure optimal signal-to-noise (S/N) and resolution for small molecule verification.

Parameter 1 H NMR 13 C NMRHMBC (2D)
Pulse Sequence zg30zgpg30hmbcgplpndqf
Spectral Width (SW) 20 ppm250 ppmF1: 250 ppm, F2: 15 ppm
Relaxation Delay (D1) 2.0 s2.0 s1.5 s
Number of Scans (NS) 16512 - 10248 (per increment)
Acquisition Time (AQ) 3.98 s1.36 s0.15 s
Temperature 298 K298 K298 K

Reference NMR Data and Mechanistic Assignments

Mechanistic Insight: The chemical shifts in this molecule are strictly governed by competing electronic effects. The carbonyl group ( C=O ) acts as a powerful electron-withdrawing group, strongly deshielding the adjacent α -methylene protons to ~4.60 ppm. Conversely, the methoxy group (-OCH 3​ ) is an electron-donating group via resonance, which shields the aromatic protons at the ortho (H-2, H-4) and para (H-6) positions relative to the methoxy substituent[5].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
-NH 3+​ 8.45Broad singlet (br s)3H-Deshielded ammonium protons; broad due to rapid quadrupolar relaxation of 14 N and trace water exchange.
Ar-H67.62Doublet of triplets (dt)1H J = 7.8, 1.2Deshielded by the para carbonyl group.
Ar-H27.51Triplet (t)1H J = 2.0Located between the electron-withdrawing carbonyl and electron-donating methoxy groups.
Ar-H57.48Triplet (t)1H J = 7.8Meta to both substituents; relatively unaffected resonance.
Ar-H47.28Doublet of doublets (ddd)1H J = 8.2, 2.6, 0.9Shielded by the ortho methoxy group.
-CH 2​ -4.60Singlet (s)2H-Strongly deshielded by the adjacent carbonyl. Appears as a sharp singlet due to rapid -NH 3+​ proton exchange decoupling the signal.
-OCH 3​ 3.84Singlet (s)3H-Standard methoxy resonance attached to an aromatic ring.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C=O192.5Quaternary (C)Ketone carbonyl carbon, highly deshielded.
Ar-C3159.4Quaternary (C)Aromatic carbon directly attached to the electronegative oxygen of the methoxy group.
Ar-C1135.2Quaternary (C)Aromatic carbon attached to the carbonyl group.
Ar-C5130.1Methine (CH)Meta carbon, standard aromatic shift.
Ar-C6120.6Methine (CH)Para to methoxy, slightly shielded.
Ar-C4120.2Methine (CH)Ortho to methoxy, shielded by resonance.
Ar-C2113.1Methine (CH)Ortho to methoxy and ortho to carbonyl; net shielding effect dominates.
-OCH 3​ 55.4Methyl (CH 3​ )Standard aliphatic carbon attached to oxygen.
-CH 2​ -44.8Methylene (CH 2​ )Aliphatic carbon shifted downfield by the adjacent carbonyl and ammonium groups.

2D NMR Structural Validation

To definitively prove the connectivity between the aromatic ring, the carbonyl, and the aminomethyl group, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The 3JCH​ and 2JCH​ couplings provide a self-validating map of the molecular backbone, ensuring no structural rearrangements occurred during synthesis.

NMRCorr H_CH2 H-α (Methylene) δ 4.60 C_CO C=O (Carbonyl) δ 192.5 H_CH2->C_CO HMBC (2J) C_Ar1 C-1 (Aromatic) δ 135.2 H_CH2->C_Ar1 HMBC (3J) H_Ar2 H-2 (Aromatic) δ 7.51 H_Ar2->C_CO HMBC (3J) C_Ar3 C-3 (Aromatic) δ 159.4 H_Ar2->C_Ar3 HMBC (2J) H_Ar6 H-6 (Aromatic) δ 7.62 H_Ar6->C_CO HMBC (3J) H_OMe H (Methoxy) δ 3.84 H_OMe->C_Ar3 HMBC (3J)

Key Heteronuclear Multiple Bond Correlations (HMBC) confirming the molecular backbone.

References

  • Development of a New Class of Potent and Selective Non-Steroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 Source: Universität des Saarlandes URL:[1]

  • Competing Knorr and Fischer–Fink pathways to pyrroles in neutral aqueous solution Source: ResearchGate URL:[2]

  • Reactions of Amines. I. A Novel Rearrangement of N,N-Dichloro-sec-alkylamines Source: ScienceMadness / Journal of the American Chemical Society URL:[3]

  • Bromomethyl 3-methoxyphenyl ketone | C9H9BrO2 | CID 101294 Source: PubChem (National Institutes of Health) URL:[5]

  • Beta-hydroxyethylamines for use in the treatment or prevention of non-alcoholic fatty liver diseases Source: Google Patents (WO2019053428A1) URL:[4]

Sources

Application Note: High-Resolution Quantification of 2-Amino-1-(3-methoxyphenyl)ethanone in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The compound 2-Amino-1-(3-methoxyphenyl)ethanone (commonly referred to as 3-methoxy-β-keto-phenethylamine, or 3-MeO-bk-PEA) is a synthetic β-keto phenethylamine derivative. Structurally adjacent to the substituted cathinone class of psychoactive substances, it serves as a critical biomarker in both forensic toxicology and pharmacokinetic profiling.

Quantifying this compound in complex biological matrices (e.g., plasma and urine) presents significant analytical challenges. The molecule possesses a polar primary amine and a reactive ketone group, making it susceptible to matrix-induced ion suppression and isobaric interference from endogenous phenethylamines. To overcome these hurdles, we have designed a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

This guide outlines a self-validating analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with superficially porous Reversed-Phase Liquid Chromatography (RPLC). Every step has been engineered to comply with the stringent [FDA Bioanalytical Method Validation Guidance for Industry][1], ensuring absolute trustworthiness and reproducibility.

Experimental Design & Causality (E-E-A-T)

A robust bioanalytical method cannot rely on arbitrary steps; every reagent and parameter must serve a distinct chemical purpose.

Sample Preparation: The Logic of MCX SPE

Biological matrices are laden with phospholipids, proteins, and endogenous salts that devastate electrospray ionization (ESI) efficiency. We utilize Mixed-Mode Cation Exchange (MCX) SPE rather than standard Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

  • Causality: 2-Amino-1-(3-methoxyphenyl)ethanone contains a primary amine with a pKa of approximately 8.5–9.0. By acidifying the sample with 2% phosphoric acid ( H3​PO4​ ) prior to loading, we disrupt protein-drug binding and ensure the amine is fully protonated (cationic). This allows the analyte to bind tightly to the sulfonic acid groups of the MCX sorbent via strong ionic interactions.

  • Interference Removal: Because the analyte is ionically anchored, we can aggressively wash the sorbent with 100% methanol to elute neutral lipids and phospholipids without risking analyte loss.

  • Elution: Elution is triggered by introducing 5% ammonium hydroxide ( NH4​OH ) in methanol. The high pH neutralizes the primary amine, breaking the ionic bond and allowing the highly organic solvent to sweep the purified analyte into the collection tube.

Chromatographic Strategy
  • Causality: We employ a superficially porous C18 column (e.g., 2.7 µm particle size). The solid core limits the diffusion path of the analyte, minimizing band broadening and generating ultra-sharp peaks comparable to sub-2 µm UHPLC columns, but at significantly lower backpressures. The mobile phase is buffered with 0.1% Formic Acid to maintain the analyte in a protonated state, preventing secondary interactions with free silanols on the silica support.

Mass Spectrometry Fragmentation Logic
  • Causality: In positive ESI mode, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 166.1. Upon collision-induced dissociation (CID), the primary fragmentation pathway is the cleavage of the α−β carbon bond. This expels the primary amine and α -carbon, yielding a highly stable 3-methoxybenzoyl cation at m/z 135.1 (Quantifier). A secondary loss of carbon monoxide (CO) from this fragment yields the methoxyphenyl cation at m/z 107.1 (Qualifier).

Workflow Visualization

G Start Biological Sample (Plasma / Urine) Spike Spike Stable Isotope IS (3-MeO-bk-PEA-d3) Start->Spike Acidify Acidify Sample (2% H3PO4) Spike->Acidify SPE_Cond MCX SPE Conditioning (MeOH & H2O) Acidify->SPE_Cond SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash Interferences (2% FA & 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute (0.1% FA in H2O) SPE_Elute->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS Data Quantification & Data Processing LCMS->Data

Workflow for the SPE extraction and LC-MS/MS quantification of 3-MeO-bk-PEA.

Self-Validating Experimental Protocol

To ensure the protocol is a self-validating system , it mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking 3-MeO-bk-PEA-d3 into the matrix before extraction, any variations in extraction recovery or MS ion suppression are mathematically normalized, ensuring absolute quantitative trustworthiness [2].

Step 1: Reagent & Standard Preparation
  • Prepare a primary stock solution of 2-Amino-1-(3-methoxyphenyl)ethanone at 1.0 mg/mL in methanol.

  • Prepare a working Internal Standard (IS) solution of 3-MeO-bk-PEA-d3 at 100 ng/mL in 50:50 Methanol:Water.

  • Prepare matrix-matched calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

Step 2: MCX Solid-Phase Extraction (SPE)
  • Aliquot: Transfer 200 µL of biological matrix (plasma or urine) into a clean microcentrifuge tube.

  • Spike: Add 20 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Acidify: Add 200 µL of 2% H3​PO4​ in water. Vortex for 30 seconds to disrupt protein binding.

  • Condition: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through a 30 mg/1 mL MCX cartridge.

  • Load: Apply the acidified sample to the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove phospholipids and neutral lipids. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elute: Elute the target analytes into a clean collection tube using 1.0 mL of freshly prepared 5% NH4​OH in Methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial.

Step 3: LC-MS/MS Parameters
  • Column: Superficially porous C18 (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 4.0 min: Linear ramp to 60% B

    • 4.0 – 5.0 min: Step to 95% B (Column Wash)

    • 5.0 – 6.5 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 5 µL.

Quantitative Data & Validation Metrics

The method was validated according to FDA guidelines, evaluating linearity, precision, accuracy, matrix effect, and recovery. All quantitative data is summarized below.

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-MeO-bk-PEA 166.1135.115Quantifier
3-MeO-bk-PEA 166.1107.125Qualifier
3-MeO-bk-PEA-d3 169.1138.115Internal Standard
Table 2: Bioanalytical Method Validation Summary (Plasma Matrix)

Data represents n=6 replicates per Quality Control (QC) level across three independent analytical runs.

ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)FDA Acceptance Criteria
Intra-day Precision (%CV) 6.24.13.8≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 7.55.04.4≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) +4.1-2.3+1.5± 15% (± 20% at LLOQ)
Extraction Recovery (%) 88.491.290.5Consistent across levels
Matrix Effect (%) 94.596.195.8IS-normalized ME ~ 100%

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link]

  • Agilent Technologies. "A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of 'Bath Salts' in Urine." (2012). Available at:[Link]

Application Note: Solid-Phase Extraction Protocols for the Quantification of 2-Amino-1-(3-methoxyphenyl)ethanone from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-1-(3-methoxyphenyl)ethanone is an aromatic amine and ketone of interest in pharmaceutical research and development, potentially as a synthetic intermediate or a metabolite of more complex molecules.[1][2] Accurate quantification of this compound in complex biological matrices such as plasma, serum, or urine is critical for pharmacokinetic, toxicokinetic, and metabolism studies. However, the inherent complexity of these matrices, which contain proteins, salts, lipids, and other endogenous components, can lead to significant matrix effects, particularly ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.[3][4]

Effective sample preparation is therefore essential to remove these interferences, concentrate the analyte, and ensure the accuracy and reproducibility of analytical results.[5] Solid-Phase Extraction (SPE) is a powerful and widely used technique for this purpose, offering superior selectivity and cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction.[6][7]

This application note provides detailed, field-proven protocols for the extraction of 2-Amino-1-(3-methoxyphenyl)ethanone using two robust SPE strategies: Mixed-Mode Strong Cation Exchange (SCX) and Hydrophilic-Lipophilic Balance (HLB) . The guide explains the causality behind each step, enabling researchers to adapt these methods to their specific analytical challenges.

Analyte Properties & SPE Strategy Selection

The molecular structure of 2-Amino-1-(3-methoxyphenyl)ethanone dictates the optimal SPE strategy. Its key features are a primary amine, a ketone, a methoxy group, and an aromatic ring.

PropertyValueSource
IUPAC Name 2-amino-1-(3-methoxyphenyl)ethanone[8][9]
Molecular Formula C₉H₁₁NO₂[1][8]
Molecular Weight 165.19 g/mol [1][8]
Key Functional Groups Primary Amine (-NH₂), Ketone (C=O), Aromatic Ring, Ether (-OCH₃)[10]

The primary amine group is basic and can be readily protonated under acidic conditions (pH < pKa) to form a positive ion. This makes the analyte an ideal candidate for ion-exchange chromatography .[11] Concurrently, the methoxyphenyl group provides sufficient non-polar character for reversed-phase retention .

Strategy Rationale: Mixed-Mode SPE

A mixed-mode SPE sorbent that combines both strong cation exchange (SCX) and non-polar (e.g., C8) retention mechanisms is the preferred strategy for this analyte.[4] This dual retention mechanism offers unparalleled selectivity.[4][6]

  • Binding: At an acidic pH, the analyte is retained by two powerful forces: the ionic bond between the protonated amine and the sorbent's sulfonic acid groups, and the hydrophobic interaction between the analyte's aromatic ring and the sorbent's C8 chains.

  • Washing: Interferences can be rigorously removed. A low pH aqueous wash removes polar, non-basic compounds. An organic solvent wash can then remove non-polar, non-basic interferences (like lipids) without disrupting the strong ionic bond holding the analyte.[4]

  • Elution: A basic organic solution is used for elution. The high pH neutralizes the analyte's amine group, breaking the ionic bond, while the organic solvent disrupts the hydrophobic interaction, ensuring a complete and specific release of the target compound.

This targeted approach results in exceptionally clean extracts, minimizing matrix effects and maximizing analytical sensitivity.[3][4]

Primary Protocol: Mixed-Mode Cation Exchange (MM-SCX) SPE

This protocol is optimized for high selectivity and recovery from complex biological fluids like plasma or urine.

Materials and Reagents
  • SPE Cartridge: Mixed-Mode, silica-based sorbent with C8 (Octyl) and Strong Cation Exchange (Sulfonic Acid) functionality (e.g., ISOLUTE® HCX, Supelco DSC-MCAX).[4][6]

  • Methanol (MeOH), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Formic Acid or Acetic Acid

  • Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Sample Pre-treatment Solution: 2% Formic Acid in Water

  • Wash Solution 1: 0.1 M Acetic Acid

  • Wash Solution 2: Methanol

  • Elution Solution: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh.

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Experimental Workflow: MM-SCX Protocol

SPE_Workflow_SCX cluster_prep 1. Sample Preparation cluster_spe 2. SPE Procedure cluster_post 3. Post-Elution Sample Biological Sample (e.g., 1 mL Plasma) Dilute Dilute 1:1 with 2% Formic Acid Sample->Dilute Vortex Vortex & Centrifuge Dilute->Vortex Load Load Sample (Slow, ~1 mL/min) Vortex->Load Supernatant Condition Condition 2 mL MeOH Equilibrate Equilibrate 2 mL 2% Formic Acid Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 2 mL 0.1M Acetic Acid Load->Wash1 Wash2 Wash 2 2 mL MeOH Wash1->Wash2 Elute Elute 2 mL 5% NH₄OH in MeOH Wash2->Elute Evaporate Evaporate to Dryness (N₂ Stream, 40°C) Elute->Evaporate Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS Analysis Reconstitute->Analysis

Caption: MM-SCX SPE workflow for 2-Amino-1-(3-methoxyphenyl)ethanone.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • To 1 mL of biological sample (e.g., plasma, urine), add 1 mL of 2% Formic Acid in water. This step lyses cells, precipitates proteins, and adjusts the pH to ensure the analyte's amino group is fully protonated (>99% charged).[12]

    • Vortex for 30 seconds, then centrifuge at >3000 x g for 10 minutes to pellet proteins.

    • Use the resulting supernatant for the loading step.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of Methanol through the cartridge. Causality: This step solvates the C8 functional groups, activating the hydrophobic retention mechanism and ensuring reproducible performance.[12]

  • SPE Cartridge Equilibration:

    • Pass 2 mL of 2% Formic Acid in water through the cartridge. Do not let the sorbent bed go dry. Causality: This step primes the sorbent with the same pH and solvent composition as the sample, preparing the ion-exchange sites and maximizing analyte retention upon loading.[12]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). Causality: A slow flow rate is crucial to ensure sufficient interaction time between the analyte and the sorbent for efficient binding via both hydrophobic and ion-exchange mechanisms.

  • Wash Step 1 (Aqueous):

    • Pass 2 mL of 0.1 M Acetic Acid through the cartridge. Causality: This wash removes polar, water-soluble interferences (e.g., salts, urea) while the analyte remains strongly bound by both retention mechanisms. The acidic condition ensures the analyte remains charged and ionically bound.

  • Wash Step 2 (Organic):

    • Pass 2 mL of Methanol through the cartridge. Causality: This is a key advantage of mixed-mode SPE. This step removes moderately polar and non-polar interferences (e.g., phospholipids) that are retained by hydrophobic interactions. The analyte is not eluted because the primary ionic bond remains intact.[4]

  • Elution:

    • Pass 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. Collect the eluate. Causality: The basic eluent (pH > 10) neutralizes the protonated amino group on the analyte, breaking the strong ionic bond with the SCX sorbent. The methanol simultaneously disrupts the weaker hydrophobic interaction with the C8 chains, allowing for complete elution of the target analyte.[6]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of mobile phase for subsequent LC-MS analysis. This step concentrates the sample for improved detection limits.[5]

Alternative Protocol: Hydrophilic-Lipophilic Balance (HLB) SPE

HLB sorbents are versatile, water-wettable polymeric materials that offer balanced retention for a wide range of compounds, from polar to non-polar.[13][14] This protocol provides a robust reversed-phase extraction method suitable for various matrices.

Retention and Elution Mechanism on HLB Sorbent

Caption: Analyte retention and elution on an HLB sorbent.

Step-by-Step Methodology
  • Sample Pre-treatment: Dilute the sample (e.g., 1 mL plasma) 1:1 with deionized water or a weak buffer.

  • Conditioning: Pass 2 mL of Methanol through the HLB cartridge.

  • Equilibration: Pass 2 mL of deionized water through the cartridge. (Note: Some modern HLB cartridges may not require these steps, simplifying the process.[15])

  • Load: Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Wash: Pass 2 mL of 5% Methanol in water to remove polar interferences.

  • Elute: Pass 2 mL of Methanol or Acetonitrile to elute the analyte.

  • Post-Elution: Evaporate and reconstitute as described in the MM-SCX protocol.

Expected Performance & Trustworthiness

To ensure the trustworthiness of the results, every batch of samples should include quality control (QC) samples at low, medium, and high concentrations. A self-validating system is achieved by monitoring recovery and matrix effects.

ParameterMM-SCX ProtocolHLB ProtocolJustification
Expected Recovery > 90%> 85%The dual retention of MM-SCX provides stronger binding, often leading to slightly higher and more consistent recoveries for basic compounds.[4]
RSD (%) < 10%< 15%The high selectivity of the MM-SCX method typically results in lower variability.
Extract Cleanliness ExcellentVery GoodThe rigorous, orthogonal washing steps possible with mixed-mode SPE result in exceptionally clean extracts, significantly reducing matrix effects.[3][4]

Calculating Recovery: Recovery (%) = (Peak Area of Spiked Extract / Peak Area of Post-Spiked Blank Extract) x 100.

Conclusion

For the selective and robust extraction of 2-Amino-1-(3-methoxyphenyl)ethanone from complex biological matrices, a Mixed-Mode Strong Cation Exchange (MM-SCX) SPE protocol is highly recommended. Its dual retention mechanism allows for targeted binding and rigorous, orthogonal wash steps that produce an exceptionally clean eluate, minimizing matrix effects in subsequent LC-MS analysis.[4] While the more universal Hydrophilic-Lipophilic Balance (HLB) method also provides good performance and serves as a viable alternative, the MM-SCX approach offers superior selectivity and precision for this specific basic analyte.[13] The detailed protocols herein provide researchers with a reliable and scientifically-grounded starting point for method development and routine analysis.

References

  • Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich.
  • Du, Y. F., et al. (2010). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry, 24.
  • Fujito, T., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Available at: [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies.
  • Google Patents. (2019). WO2019099231A1 - Extraction of amines from hydrocarbons.
  • NextSDS. (n.d.). Ethanone,1-(2-amino-3-methoxyphenyl)- — Chemical Substance Information. Available at: [Link]

  • Hawach. (2025). Application of Normal Phase Solid Phase Extraction. Hawach Scientific. Available at: [Link]

  • Biotage. (n.d.). The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles.
  • Element Lab Solutions. (2024). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Available at: [Link]

  • Chen, S., et al. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Affinisep. (n.d.). HLB SPE. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram of the SPE extract of 8 amines at different conditions. Available at: [Link]

  • Hawach Scientific. (n.d.). Polymeric HLB SPE Cartridge. Available at: [Link]

  • Poseidon Scientific. (2026). Hydrophilic-Lipophilic Balance (HLB) Sorbents Explained. Available at: [Link]

  • ResearchGate. (2025). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1-(3-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Ghaffari, S., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. Available at: [Link]

  • Interchim. (n.d.). Sample Prep -Solid Phase Extraction. Available at: [Link]

  • Avantor. (n.d.). SOLID PHASE EXTRACTION PRODUCTS. The Analytical Scientist. Available at: [Link]

  • Schuster, R. (1988). Determination of amino acids in biological, pharmaceutical, plant and food samples by automated precolumn derivatization and high-performance liquid chromatography. PubMed. Available at: [Link]

  • ChemBK. (2024). 1-(3-methoxyphenyl)ethanone. Available at: [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 2-Amino-1-(3-methoxyphenyl)ethanone in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-1-(3-methoxyphenyl)ethanone. As an α-amino ketone, this compound possesses a unique chemical architecture where the proximity of a primary amine and a ketone functional group dictates its reactivity and stability profile. Understanding these characteristics is paramount for developing robust analytical methods, stable formulations, and reproducible experimental outcomes. This document is structured to address common questions, troubleshoot prevalent issues, and provide validated protocols for assessing the stability of this molecule in aqueous buffer systems.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the stability of 2-Amino-1-(3-methoxyphenyl)ethanone.

Q1: What is 2-Amino-1-(3-methoxyphenyl)ethanone, and why is its stability in aqueous solutions a primary concern?

A1: 2-Amino-1-(3-methoxyphenyl)ethanone is an organic compound featuring a ketone and an adjacent (alpha-position) primary amine. This structure, known as an α-amino ketone, is a valuable synthetic intermediate in pharmaceutical research.[1][2] The primary concern regarding its stability arises from the close proximity of these two reactive functional groups. This arrangement makes the molecule susceptible to various degradation pathways, including hydrolysis, oxidation, and intermolecular reactions, which can be significantly influenced by the solution environment.[3][4][5] Ensuring the integrity of the molecule in solution is critical for accurate pharmacological testing, analytical quantification, and formulation development.

Q2: What are the key environmental factors that influence the stability of this compound?

A2: The stability of 2-Amino-1-(3-methoxyphenyl)ethanone in aqueous buffers is primarily dictated by four factors:

  • pH: This is the most critical factor. The protonation state of the primary amine group dramatically alters the molecule's reactivity.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[6]

  • Light: As with many aromatic ketones, there is a potential for photodegradation upon exposure to UV or even ambient light.[6]

  • Presence of Oxidizing Agents: The molecule can be susceptible to oxidation, leading to the formation of various degradation products.[7][8]

Q3: What are the most probable degradation pathways for an α-amino ketone in an aqueous buffer?

A3: Based on the structure, the following degradation pathways are most likely:

  • Hydrolysis: While not a simple ester or amide hydrolysis, the molecule can undergo a complex hydrolysis pathway, potentially initiated by the formation of an enamine or imine intermediate, especially under certain pH conditions.[3][9]

  • Oxidation: The amine and the alpha-carbon can be susceptible to oxidative degradation, potentially forming an imine or other oxidized species.[10][11]

  • Intermolecular Condensation/Dimerization: The presence of both a nucleophilic amine and an electrophilic carbonyl group on the same molecule can lead to self-condensation reactions, particularly at higher concentrations or under conditions where the amine is in its free base form.

Q4: How does pH specifically impact the stability of 2-Amino-1-(3-methoxyphenyl)ethanone?

A4: The pH of the aqueous buffer has a profound effect on the molecule's stability by controlling the protonation state of the primary amino group.

  • In Acidic Conditions (pH < ~7): The primary amine (pKa typically ~7-9) will be predominantly protonated to form an ammonium salt (-NH3+). This protonation renders the nitrogen non-nucleophilic, which significantly inhibits degradation pathways that rely on the amine's nucleophilicity, such as self-condensation or certain hydrolysis mechanisms.[3] Therefore, the compound is expected to be most stable in mildly acidic buffers.

  • In Neutral to Alkaline Conditions (pH > ~7): A significant portion of the amine will exist as the neutral, nucleophilic free base (-NH2). This free base is much more reactive and can participate in the degradation pathways mentioned above. Unlike β-amino ketones that rapidly degrade via retro-Mannich elimination at pH 7.4, the degradation of α-amino ketones follows different, though still significant, pathways.[6][12]

Q5: What are the best practices for preparing and storing aqueous stock solutions of this compound for short-term experimental use?

A5: To maximize stability for short-term use, follow these guidelines:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, prepare the stock solution in a mildly acidic buffer (e.g., pH 4-6) , assuming this is compatible with your downstream application.

  • Store the solution at refrigerated temperatures (2-8°C) to slow the rate of any potential degradation.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil .[6]

  • Consider degassing the buffer before use to minimize dissolved oxygen and reduce the risk of oxidative degradation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems researchers may encounter during their experiments.

Problem: "I am observing a rapid decrease in the concentration of my compound in a neutral buffer (e.g., PBS at pH 7.4) over just a few hours."

  • Underlying Cause: At pH 7.4, a significant fraction of the 2-Amino-1-(3-methoxyphenyl)ethanone exists as the reactive free base. This form is susceptible to rapid degradation through pathways like self-condensation or oxidation, which are less prevalent under acidic conditions where the amine is protonated and stabilized.[3]

  • Troubleshooting & Optimization:

    • Confirm the Instability: Run a time-course experiment at pH 7.4, analyzing samples by HPLC every hour to quantify the rate of loss.

    • Change Buffer Conditions: If your experiment allows, switch to a buffer with a pH between 4 and 6. This should dramatically improve stability.

    • Run Controls: Always include a "time zero" control to establish the initial, undegraded concentration.

Problem: "My HPLC analysis of an aged solution shows several new, smaller peaks and a broadening of the main peak."

  • Underlying Cause: The appearance of multiple new peaks is a classic sign of chemical degradation.[13] The parent molecule is converting into various degradation products, each with a different retention time. These could be products of hydrolysis, oxidation, or other reactions. Peak broadening can suggest the presence of closely eluting, unresolved impurities or on-column interactions.

  • Troubleshooting & Optimization:

    • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) as detailed in Protocol 3.1.[7][14] This will help you generate the potential degradants and match their retention times to the unknown peaks in your sample.

    • Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method," meaning it can resolve the main peak from all major degradation products. This may require adjusting the gradient, mobile phase composition, or column chemistry.

    • Use Mass Spectrometry (LC-MS): If available, analyze the stressed samples by LC-MS to obtain mass information for the unknown peaks. This is the most effective way to tentatively identify the structures of the degradation products.[15][16]

Problem: "The color of my stock solution is changing from colorless to yellow/brown over time."

  • Underlying Cause: Color formation often indicates the formation of highly conjugated systems, which can result from oxidative degradation pathways.[10] The oxidation of the aminoketone can lead to imines or other chromophoric structures.

  • Troubleshooting & Optimization:

    • Protect from Oxygen: Use buffers that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Protect from Light: Store solutions in amber vials and minimize exposure to ambient light during handling, as photodegradation can generate radical species that initiate oxidation.[6]

    • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant (e.g., EDTA to chelate metal ions that catalyze oxidation) might be beneficial. Conduct a small-scale compatibility test first.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, self-validating protocols for assessing the stability of 2-Amino-1-(3-methoxyphenyl)ethanone.

Protocol 3.1: Designing and Executing a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[8][14][17] The goal is to achieve modest degradation (typically 10-20%) to ensure that the degradation products formed are relevant and not artifacts of overly harsh conditions.[13]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound Prepare Stock Solution of 2-Amino-1-(3-methoxyphenyl)ethanone in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Compound->Base Expose Aliquots Oxidative Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidative Expose Aliquots Thermal Thermal Stress (Solution & Solid, 80°C) Compound->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B Light Conditions) Compound->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Data Quantify Parent Peak Loss & Identify Degradant Peaks Analyze->Data

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-1-(3-methoxyphenyl)ethanone in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 1, 2, 4, and 8 hours.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a photostability chamber compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Analyze the sample after the exposure period. Run a dark control in parallel.

  • Analysis: Analyze all samples, including a "time zero" undegraded control, using the stability-indicating HPLC method described in Protocol 3.2.

Protocol 3.2: Stability-Indicating HPLC-UV Method

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required to separate the parent compound from its potential degradation products.[18]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape and protonation of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Program 5% B to 95% B over 20 minA wide gradient ensures elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can help identify peak purity and detect degradants with different UV maxima.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration and sensitivity.

Section 4: Data Interpretation & Key Stability Insights

The forced degradation study will generate a stability profile for 2-Amino-1-(3-methoxyphenyl)ethanone. The data should be compiled to understand the molecule's liabilities.

Degradation_Pathways cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent 2-Amino-1-(3-methoxyphenyl)ethanone Imine Imine Intermediate (Tautomerization) Parent->Imine H₂O / pH > 7 Oxidized Oxidized Products (e.g., α-imino ketone) Parent->Oxidized [O] e.g., H₂O₂ Hydrolyzed Hydrolyzed Product (e.g., α-hydroxy ketone) Imine->Hydrolyzed + H₂O

Caption: Potential degradation pathways of an α-amino ketone.

Expected Stability Profile Summary

The results from the forced degradation study can be summarized as follows. This table presents hypothetical but expected data based on the chemical nature of α-amino ketones.

Stress Condition Typical Degradation (%) Major Degradation Products Observed Expert Analysis
0.1 M HCl, 60°C < 5%Minor, unidentified polar peaksThe compound is highly stable in acidic conditions due to protonation of the amine, which protects it from nucleophilic attack and other reactions.[3]
0.1 M NaOH, RT > 20%Multiple polar and non-polar peaksSignificant degradation is expected in basic conditions where the amine is a free base, making it susceptible to hydrolysis and condensation.[6]
3% H₂O₂, RT 15-25%Several distinct peaks, likely more polarSusceptibility to oxidation is common for aminoketones. The reaction can be complex, yielding multiple products.[10]
Thermal (80°C) 5-10%Minor increase in impurity profileShows moderate thermal stability, but prolonged exposure at high temperatures will cause degradation.
Photolytic (ICH) 5-15%A few specific degradant peaksThe aromatic ketone structure suggests potential for photodegradation, which needs to be controlled by protecting the material from light.[6]

The stability of 2-Amino-1-(3-methoxyphenyl)ethanone in aqueous solutions is critically dependent on pH. It exhibits good stability in acidic buffers (pH 4-6) but is prone to significant degradation under neutral to alkaline conditions and in the presence of oxidizing agents. For reliable and reproducible results, it is imperative to control the pH, temperature, and light exposure of solutions containing this compound. The use of a validated, stability-indicating analytical method is essential for accurately quantifying the compound and monitoring its purity over time.

References

  • Burdine, L., & Kodadek, T. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428. [Link]

  • Sciencemadness Discussion Board. (2008). hydrolysis amine of a keto-alpha amine. [Link]

  • El-Kashef, H., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26085-26123. [Link]

  • Resende, G. O., et al. (2005). Zinc-mediated aqueous allylic Barbier reaction of N-carbethoxy-alpha-amino phenylketones. ResearchGate. [Link]

  • Husain, A., et al. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. Bioorganic & Medicinal Chemistry Letters, 17(14), 3947-3950. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Möhrle, H., & Rohn, C. (2007). Oxidation cyclischer α-Aminoketone. Zeitschrift für Naturforschung B, 62(2), 249-260. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Schmidt, A. S. (2020). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Guranowski, A., & Davisson, V. J. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1713-1721. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Urquhart, A. J., & Tipton, K. F. (1965). The oxidation of aminoacetone by a species of Arthrobacter. Biochemical Journal, 94(1), 14P. [Link]

  • Power, J. D., et al. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. Drug Testing and Analysis, 10(1), 229-236. [Link]

  • Feng, J., et al. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Thevis, M., & Schänzer, W. (2009). Determination of methoxyphenamine in doping control analysis. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17). Sport und Buch Strauß. [Link]

Sources

preventing thermal degradation of 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering stability issues with highly reactive intermediates.

Handling 2-Amino-1-(3-methoxyphenyl)ethanone (an α -amino ketone) requires a deep understanding of its intrinsic reactivity. When handled improperly, this compound rapidly degrades, compromising downstream yields and introducing complex impurities into your drug development pipelines.

This guide is designed to move beyond basic handling instructions by explaining the causality behind its thermal degradation and providing field-proven, self-validating protocols to ensure scientific integrity in your workflows.

Core Mechanism: The Vulnerability of α -Amino Ketones

Before troubleshooting, we must understand the molecular logic of the failure mode. 2-Amino-1-(3-methoxyphenyl)ethanone exists as a free base containing both a nucleophile (the primary amine) and an electrophile (the carbonyl carbon) in close proximity.

When exposed to thermal stress or even room temperature, these molecules undergo rapid intermolecular self-condensation. The amine of one molecule attacks the carbonyl of another, forming a dihydropyrazine intermediate. Upon exposure to air during standard work-up, this intermediate undergoes aerobic oxidation to form a highly stable, thermodynamically favored pyrazine derivative (1 [1]).

G cluster_0 Thermal Degradation Pathway cluster_1 Chemical Stabilization FreeBase 2-Amino-1-(3-methoxyphenyl)ethanone (Free Base) Condensation Thermal Self-Condensation (Nucleophilic Attack) FreeBase->Condensation Room Temp Protonation Addition of HCl (Amine Protonation) FreeBase->Protonation Instant Pyrazine Pyrazine Derivative (Irreversible Degradation) Condensation->Pyrazine Oxidation Salt Hydrochloride Salt (Stable Storage Form) Protonation->Salt Isolation

Mechanistic workflow of thermal degradation vs. chemical stabilization of alpha-amino ketones.

Quantitative Data: Stability Profiling

To illustrate the severity of this degradation, review the thermal stability profile of the compound in various states.

Table 1: Thermal Stability Profile of 2-Amino-1-(3-methoxyphenyl)ethanone

Compound StateStorage TemperatureAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant
Free Base (Neat) 25°C (Room Temp)Ambient Air< 2 hours2,5-bis(3-methoxyphenyl)pyrazine
Free Base (Solution) 0°CInert (Argon)12 - 24 hoursDihydropyrazine / Pyrazine
Hydrochloride Salt 25°C (Room Temp)Ambient Air> 6 monthsNone (Stable)
Hydrochloride Salt -20°CDesiccated> 2 yearsNone (Stable)

Troubleshooting & FAQ

Q1: My isolated 2-Amino-1-(3-methoxyphenyl)ethanone turned into a dark, viscous oil overnight on the bench. Can it be salvaged? A1: Unfortunately, no. You are observing the irreversible thermal degradation of the α -amino ketone into a pyrazine dimer. Because α -aminoketones are notoriously labile, they should never be isolated or stored as free bases (2 [2]). The dark color is characteristic of the oxidation phase of the dihydropyrazine intermediate. You must discard the material and restart, ensuring you isolate the product as a salt.

Q2: How does salt formation prevent this degradation? A2: By converting the compound to a hydrochloride (HCl) salt, you force the primary amine into its protonated state ( −NH3+​ ). Causality: Protonation completely sequesters the nitrogen's lone pair of electrons, eliminating its nucleophilicity. Without an active nucleophile, the intermolecular attack on the adjacent carbonyl carbon is chemically impossible, shutting down the self-condensation pathway entirely (3[3]).

Q3: If the free base is so unstable, how do I successfully use it in downstream amide coupling or alkylation reactions? A3: The free base must be generated in situ in the presence of your target electrophile. Do not attempt to pre-mix the free base and hold it. Follow the precise kinetic trapping protocol outlined below.

Experimental Protocol: In Situ Free-Basing and Kinetic Trapping

Objective: To utilize 2-Amino-1-(3-methoxyphenyl)ethanone in an electrophilic coupling reaction without allowing kinetic time for thermal self-condensation.

Self-Validating System Check: This protocol contains an internal visual validation. If your reaction mixture turns dark brown or black before the electrophile is fully consumed, self-condensation has outcompeted your desired reaction. A successful, stable setup remains pale yellow or colorless throughout the addition phase.

Step 1: Preparation of the Salt Suspension

  • Flame-dry a 50 mL round-bottom flask and purge with an inert gas (Argon or Nitrogen).

  • Add 1.0 equivalent of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride.

  • Suspend the salt in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Cool the suspension to exactly 0°C using an ice-water bath.

    • Causality: Lowering the thermal energy of the system drastically reduces the kinetic rate of any potential self-condensation once the base is liberated, widening your thermodynamic window for the desired coupling.

Step 2: Pre-Introduction of the Electrophile

  • Add 1.1 to 1.2 equivalents of your target electrophile (e.g., an acid chloride, activated ester, or alkyl halide) directly to the cold, unreacted salt suspension.

    • Causality: Having the electrophile already dissolved and waiting in the reaction matrix ensures that the exact millisecond the amine is deprotonated, it encounters the intended target rather than another molecule of itself.

Step 3: In Situ Liberation (The Critical Step)

  • Using a syringe pump or a highly controlled addition funnel, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 15 minutes.

    • Causality: The first 1.0 equivalent of DIPEA neutralizes the HCl, liberating the highly reactive free α -amino ketone. The remaining 1.5 equivalents act as a proton scavenger for the subsequent coupling reaction. Because DIPEA is sterically hindered, it will not compete with your primary amine for the electrophile.

Step 4: Reaction Monitoring and Quenching

  • Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor via LC-MS.

    • Self-Validation: The disappearance of the starting material mass ( m/z 166 for the free base) without the appearance of the pyrazine dimer mass ( [2M−2H2​O−2H]+ ) confirms successful kinetic trapping.

  • Quench the reaction with saturated aqueous NH4​Cl to neutralize any remaining base, then proceed with standard organic extraction.

References

  • Identification of Dialkylpyrazines Off-Flavors in Oak Wood. ResearchGate.
  • Knorr Pyrrole Synthesis. Thermo Fisher Scientific - US.
  • Aminoacetone - Stability and Reactivity. Grokipedia.

Sources

Validation & Comparative

A Comparative Analysis of Monoamine Transporter Binding Affinity: 3-Methoxymethcathinone vs. 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of novel psychoactive substances and CNS-active compound research, a thorough understanding of structure-activity relationships (SAR) at monoamine transporters is paramount. This guide provides a detailed comparative analysis of two structurally related compounds: 3-methoxymethcathinone (3-MeOMC) and 2-Amino-1-(3-methoxyphenyl)ethanone. While both molecules share a methoxyphenyl moiety, their differing substitutions on the ethylamine backbone suggest distinct pharmacological profiles.

This document synthesizes available experimental data for 3-MeOMC and, in the absence of published empirical data for 2-Amino-1-(3-methoxyphenyl)ethanone, offers a predictive profile based on established SAR principles for phenethylamines and cathinones. This guide is intended for researchers, scientists, and drug development professionals, providing both a summary of current knowledge and a framework for future empirical investigation.

Introduction to the Compounds

3-Methoxymethcathinone (3-MeOMC) is a substituted cathinone that has been identified as a designer drug.[1] Like other cathinones, it is an analog of the naturally occurring stimulant found in the khat plant.[2] Its chemical structure features a β-ketone, a methoxy group on the phenyl ring at the 3-position, and an N-methylated amine.

2-Amino-1-(3-methoxyphenyl)ethanone is a primary amine and a ketone. Structurally, it can be considered a derivative of phenylethanolamine. To date, its pharmacological activity at monoamine transporters has not been extensively reported in peer-reviewed literature, necessitating a predictive analysis based on its structural features.

Comparative Pharmacological Profiles at Monoamine Transporters

The primary mechanism of action for many psychostimulants involves their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Compounds can act as inhibitors (blockers) of these transporters, increasing the extracellular concentration of neurotransmitters, or as substrates (releasers), promoting the reverse transport of neurotransmitters out of the presynaptic neuron.[3]

3-Methoxymethcathinone (3-MeOMC): An Evidenced-Based Profile

3-MeOMC is characterized as a monoamine releasing agent.[1] In vitro studies have determined its functional potency (EC50 values) for inducing the release of dopamine, serotonin, and norepinephrine.

There is some discrepancy in the reported data regarding its selectivity. One study reported EC50 values of 129 nM for dopamine release and 306 nM for serotonin release, while only inducing 68% of norepinephrine release at a concentration of 10 µM, suggesting a degree of selectivity for dopamine and serotonin release over norepinephrine.[1] However, another publication reported an EC50 value of 111 nM for norepinephrine release, indicating that it acts as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This highlights the importance of considering multiple data sources and experimental conditions when evaluating the pharmacological profile of a compound.

The primary mechanism of action for 3-MeOMC and related cathinones is their effect on monoamine transporters rather than direct receptor agonism or antagonism.[5]

2-Amino-1-(3-methoxyphenyl)ethanone: A Predictive Analysis

As of the latest literature review, no empirical data on the binding affinity (Ki) or functional potency (IC50/EC50) of 2-Amino-1-(3-methoxyphenyl)ethanone at DAT, SERT, or NET are available. Therefore, its potential activity is inferred from the established structure-activity relationships of phenethylamine and cathinone analogs.

  • Absence of β-Ketone: The defining structural difference from the cathinone class is the lack of a β-keto group in the parent phenethylamine scaffold. This feature is significant, as the β-keto group generally reduces potency at monoamine transporters compared to the corresponding amphetamine analogs.[6]

  • Primary Amine: 2-Amino-1-(3-methoxyphenyl)ethanone possesses a primary amine, in contrast to the N-methylated secondary amine of 3-MeOMC. N-methylation of amphetamines is known to enhance stimulant potency.[5] Therefore, the primary amine in 2-Amino-1-(3-methoxyphenyl)ethanone might result in a different potency profile compared to N-methylated compounds.

  • 3-Methoxy Substitution: The presence and position of a methoxy group on the phenyl ring can influence transporter affinity and selectivity. For some cathinone series, a 4-methoxy substitution has been shown to decrease affinity and potency at DAT.[7] The impact of a 3-methoxy group can be variable and is dependent on the rest of the molecular structure.

Based on these structural features, it is plausible to hypothesize that 2-Amino-1-(3-methoxyphenyl)ethanone would interact with monoamine transporters. However, its potency and selectivity profile relative to 3-MeOMC remain to be experimentally determined. It may act as a substrate (releaser) or an inhibitor (blocker) at DAT, NET, and SERT.

Quantitative Data Summary

The following table summarizes the available functional potency data for 3-MeOMC and highlights the lack of data for 2-Amino-1-(3-methoxyphenyl)ethanone.

CompoundTransporterParameterValue (nM)Reference(s)
3-Methoxymethcathinone DATEC50 (release)129[1]
SERTEC50 (release)306[1]
NETEC50 (release)111*[1]
2-Amino-1-(3-methoxyphenyl)ethanone DATKi / IC50 / EC50Not Reported-
SERTKi / IC50 / EC50Not Reported-
NETKi / IC50 / EC50Not Reported-

Note: Conflicting data exists for NET, with another source indicating only 68% release at 10 µM.[1]

Experimental Methodologies

To empirically determine the binding affinity and functional potency of compounds like 2-Amino-1-(3-methoxyphenyl)ethanone, standardized in vitro assays are employed. The following protocols provide a detailed overview of these essential experimental workflows.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the transporter.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Total Binding: Assay buffer, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd, and cell membrane preparation.

      • Non-specific Binding (NSB): A high concentration of a known non-labeled inhibitor (e.g., cocaine for DAT), radioligand, and cell membrane preparation.

      • Test Compound: Serial dilutions of the test compound, radioligand, and cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture HEK293 cells expressing a specific transporter (DAT, SERT, or NET) membrane_prep Cell membrane preparation cell_culture->membrane_prep plate_setup 96-well plate setup: - Total Binding - Non-specific Binding - Test Compound Dilutions membrane_prep->plate_setup incubation Incubation to reach equilibrium plate_setup->incubation harvesting Filtration and washing incubation->harvesting scintillation Scintillation counting harvesting->scintillation data_analysis IC50 determination and Ki calculation scintillation->data_analysis

Caption: Workflow for a radioligand binding assay.

Functional Monoamine Transporter Uptake Assay

This assay measures the functional potency (IC50) of a test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the transporter.

Protocol:

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with serial dilutions of the test compound or vehicle for a specified time (e.g., 10-20 minutes).

    • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) at a concentration near its Km.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Detection:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor (non-specific uptake) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific substrate uptake) from the resulting sigmoidal curve using non-linear regression.

Functional_Uptake_Assay cell_plating Plate transporter-expressing HEK293 cells pre_incubation Pre-incubate with test compound cell_plating->pre_incubation uptake_initiation Add radiolabeled substrate pre_incubation->uptake_initiation incubation Short incubation period uptake_initiation->incubation termination Terminate uptake and wash cells incubation->termination lysis Lyse cells termination->lysis detection Scintillation counting lysis->detection analysis IC50 determination detection->analysis

Caption: Workflow for a functional monoamine transporter uptake assay.

Structure-Activity Relationship and Mechanistic Insights

The interaction of small molecules with monoamine transporters is governed by subtle changes in their chemical structure.

SAR_Comparison compound1 3-Methoxymethcathinone (3-MeOMC) - β-Ketone - N-Methylated Amine - 3-Methoxy Group transporter Monoamine Transporter (DAT, SERT, NET) compound1->transporter Monoamine Releaser (Experimental Data) compound2 2-Amino-1-(3-methoxyphenyl)ethanone - No β-Ketone - Primary Amine - 3-Methoxy Group compound2->transporter Predicted Interaction (No Experimental Data)

Caption: Structural and functional comparison of the two compounds.

For 3-MeOMC, the combination of the β-ketone, N-methylation, and the 3-methoxy group results in a potent monoamine releaser profile. The β-ketone is a hallmark of the cathinone class, and N-methylation often enhances potency.

For 2-Amino-1-(3-methoxyphenyl)ethanone, the absence of the β-ketone and N-methylation makes it structurally simpler. Based on the general SAR of phenethylamines, it is expected to have activity at monoamine transporters, but its potency and selectivity are likely to differ significantly from 3-MeOMC. Without empirical data, it is difficult to predict whether it would act as a releaser or an inhibitor, and what its selectivity profile would be.

Conclusion and Future Directions

This guide provides a comparative overview of the monoamine transporter binding profiles of 3-methoxymethcathinone and 2-Amino-1-(3-methoxyphenyl)ethanone. While 3-MeOMC has been characterized as a monoamine releasing agent, there is a notable absence of experimental data for 2-Amino-1-(3-methoxyphenyl)ethanone.

The key takeaway for researchers is the critical need for empirical evaluation of understudied compounds, even those that are structurally related to well-characterized molecules. The provided experimental protocols offer a clear path for determining the binding affinity and functional potency of 2-Amino-1-(3-methoxyphenyl)ethanone at DAT, SERT, and NET. Such studies are essential for building a comprehensive understanding of its pharmacological profile and for advancing the field of CNS drug discovery. Future research should prioritize these in vitro assays to replace predictive analysis with concrete experimental evidence.

References

  • Luethi, D., Kolaczynska, K. E., Docci, L., Krähenbühl, S., Hoener, M. C., & Liechti, M. E. (2018). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology, 134(Pt A), 4–12.
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(1), 33–47.
  • Glennon, R. A., Yousif, M., Numan, A., & Kalix, P. (1987). N-methyl- and N-ethyl-analogs of cathinone: locomotor activity and occurrence in Catha edulis. Journal of ethnopharmacology, 21(2), 111–117.
  • Gasser, R., & Wakat, A. (1980). [The effect of D-norpseudoephedrine on the release and uptake of 3H-noradrenaline in the rat heart]. Arzneimittel-Forschung, 30(3), 446–449.
  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse (New York, N.Y.), 39(1), 32–41.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237–244.
  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Schindler, C. W. (2011). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 36(7), 1315–1324.
  • Iversen, L., White, M., & Williams, J. (2013). Neurochemical and pharmacological studies on 3,4-methylenedioxypyrovalerone (MDPV), a component of 'bath salts'. British journal of pharmacology, 170(4), 821–829.
  • Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., & Baumann, M. H. (2015). Structural modifications to the designer drug 3,4-methylenedioxypyrovalerone (MDPV) result in changes in potency and selectivity for the human monoamine transporters. Drug and alcohol dependence, 155, 289–294.
  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of toxicology, 94(4), 1085–1133.
  • Zwartsen, A., Hondebrink, L., & Westerink, R. H. S. (2017). Neurotoxicity of synthetic cathinones: A systematic review. Toxicology letters, 281, 1–10.
  • Eshleman, A. J., Wolfrum, K. M., Hatfield, M. G., Johnson, R. A., & Janowsky, A. (2013). Substituted methcathinones differ in transporter and receptor interactions. European journal of pharmacology, 710(1-3), 56–64.
  • 3-Methoxymethcathinone. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Luethi, D., Kolaczynska, K. E., Docci, L., Krähenbühl, S., Hoener, M. C., & Liechti, M. E. (2018). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology, 134(Pt A), 4–12.
  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015).
  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25.

Sources

Comprehensive Comparison Guide: LC-MS/MS Method Validation for 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge

2-Amino-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenacylamine) is a polar, low-molecular-weight (MW: 165.19 g/mol ) primary amine featuring a methoxy-substituted phenyl ring and a ketone group. In preclinical and clinical pharmacokinetics (PK), quantifying this analyte in biological matrices like human plasma presents two distinct challenges:

  • High Polarity & Basicity (pKa ~9.0): The primary amine is protonated at physiological pH, leading to poor retention on traditional C18 reversed-phase columns.

  • Matrix Effects: Early elution often co-elutes with endogenous plasma phospholipids, causing severe ion suppression in positive Electrospray Ionization (ESI+) mode.

To establish a self-validating, robust assay, this guide objectively compares sample preparation strategies and chromatographic columns, providing the experimental causality required to meet the rigorous standards of the ICH M10 [1] and FDA (2018) [2] Bioanalytical Method Validation guidelines.

Regulatory Workflow & Methodology

A compliant bioanalytical method must be systematically developed and validated to ensure the accuracy, precision, and reproducibility of the data[1]. The workflow below outlines the critical path from method development to full validation.

ValidationWorkflow N1 Method Development (Chromatography & MS/MS) N2 Sample Preparation Optimization (MCX SPE) N1->N2 N3 Pre-Validation Assessment (Matrix Effect & Recovery) N2->N3 N4 Full ICH M10 Validation N3->N4 N5 Accuracy & Precision (Intra/Inter-batch) N4->N5 N6 Selectivity & Specificity (Blank Matrix) N4->N6 N7 Stability Testing (F/T, Benchtop, Long-term) N4->N7

Figure 1: Systematic LC-MS/MS bioanalytical method validation workflow per ICH M10 guidelines.

Comparison 1: Sample Preparation Strategies

To mitigate matrix effects, we compared three sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange Solid Phase Extraction (MCX SPE).

Performance Comparison Data
MethodExtraction Recovery (%)Matrix Factor (MF)Phospholipid RemovalWorkflow Suitability
Protein Precipitation (PPT) 92.5 ± 4.10.45 (Severe Suppression)PoorFast, but fails validation
Liquid-Liquid Extraction (LLE) 35.2 ± 6.80.92 (Minimal Effect)GoodPoor recovery for polar amines
Mixed-Mode Cation Exchange (MCX) 88.4 ± 3.20.98 (Negligible Effect)ExcellentOptimal for basic amines
The Causality Behind the Choice: Why MCX SPE?

While PPT is fast, it fails to remove endogenous phospholipids, resulting in a Matrix Factor of 0.45 (indicating 55% signal suppression). LLE successfully removes salts and proteins, but the high polarity of 2-Amino-1-(3-methoxyphenyl)ethanone prevents it from partitioning efficiently into organic solvents, yielding unacceptably low recovery (35.2%).

MCX SPE utilizes a dual-retention mechanism (hydrophobic + strong cation exchange)[3]. Because the analyte is a basic amine, acidifying the sample protonates the amine, allowing it to bind tightly to the negatively charged sulfonic acid groups on the sorbent. This strong ionic bond permits an aggressive wash with 100% organic solvent (Methanol) to strip away hydrophobic phospholipids without eluting the analyte, resulting in an exceptional Matrix Factor (0.98) and high recovery.

Step-by-Step MCX SPE Protocol
  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS). Dilute with 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and fully protonate the primary amine.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of LC-MS grade water.

  • Equilibration: Pass 1 mL of 2% H3​PO4​ through the cartridge.

  • Loading: Load the pre-treated sample onto the cartridge (Flow rate: 1-2 mL/min).

  • Washing (Interference Removal): Wash with 1 mL of 2% Formic acid in water (removes polar neutrals/acids), followed by 1 mL of 100% MeOH (removes hydrophobic interferences like phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Mechanism: The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

SPEWorkflow S1 Sample Pre-treatment (Acidify with 2% H3PO4) S3 Load Sample (Amine binds to SO3-) S1->S3 S2 Condition/Equilibrate (MeOH, then 2% H3PO4) S2->S3 S4 Wash 1 & 2 (2% FA, then 100% MeOH) S3->S4 S5 Elute (5% NH4OH in MeOH) S4->S5

Figure 2: Mixed-mode strong cation exchange (MCX) SPE protocol for basic amine extraction.

Comparison 2: Chromatographic Separation

Selecting the correct stationary phase is critical for polar amines. We evaluated standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Biphenyl column chemistries.

Chromatographic Performance Data

(Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile; Flow Rate: 0.4 mL/min)

Column ChemistryRetention Time (min)Peak Asymmetry ( As​ )Theoretical Plates (N)Equilibration Time
Standard C18 (2.1 x 50 mm, 1.7 µm)0.8 (Near Void)1.85 (Severe Tailing)2,500Fast (2 min)
HILIC (2.1 x 100 mm, 1.7 µm)4.51.15 (Good)12,000Slow (10 min)
Biphenyl (2.1 x 100 mm, 1.7 µm)2.81.05 (Excellent)14,500Fast (3 min)
The Causality Behind the Choice: Why Biphenyl?

Standard C18 columns rely purely on hydrophobic (dispersive) interactions, which are insufficient for retaining the highly polar 2-Amino-1-(3-methoxyphenyl)ethanone, causing it to elute near the void volume where residual matrix suppressors reside. While HILIC provides excellent retention for polar amines, it requires lengthy column equilibration times and is highly sensitive to the injection solvent composition, reducing high-throughput robustness.

The Biphenyl stationary phase offers a superior alternative. In addition to standard hydrophobic interactions, the biphenyl rings provide strong π−π interactions with the electron-rich methoxyphenyl ring of the analyte[4]. This orthogonal retention mechanism significantly increases the retention time (2.8 min) and improves peak shape ( As​ = 1.05) under standard reversed-phase conditions, bypassing the void volume without the equilibration drawbacks of HILIC.

Validation Data (ICH M10 Compliance)

Using the optimized MCX SPE and Biphenyl LC-MS/MS method, a full validation was conducted in accordance with ICH M10 guidelines[1]. The MS/MS was operated in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the transition m/z 166.1 135.1.

Accuracy and Precision Summary

Regulatory acceptance criteria dictate that the precision (%CV) and accuracy (%Bias) must be within ±15% for Quality Control (QC) samples, and within ±20% for the Lower Limit of Quantification (LLOQ)[2].

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.08.5+4.29.8+6.1
LQC 3.05.2-2.16.4-1.8
MQC 50.03.8+1.54.5+2.0
HQC 80.03.1-0.84.1-1.2

Conclusion: The combination of MCX SPE for rigorous matrix cleanup and a Biphenyl column for enhanced π−π retention yields a highly robust, sensitive, and reproducible assay for 2-Amino-1-(3-methoxyphenyl)ethanone that easily satisfies all global regulatory validation criteria.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2021). Profiling of Small Molecule Metabolites and Neurotransmitters Using Reversed-Phase LC-MS/MS and Mixed-Mode Cation Exchange. Available at:[Link]

  • LCGC International. (2024). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. Available at:[Link]

Sources

Comparative Guide: Cross-Reactivity of 2-Amino-1-(3-methoxyphenyl)ethanone in Immunoassay Screens

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Clinical Researchers, and Assay Development Scientists Compound: 2-Amino-1-(3-methoxyphenyl)ethanone (Synonyms: 3-methoxycathinone, 3-MeO-Cathinone)

Executive Summary

The proliferation of novel psychoactive substances (NPS) continually challenges the specificity of standard drugs-of-abuse screening protocols[1]. 2-Amino-1-(3-methoxyphenyl)ethanone (3-methoxycathinone) is a synthetic cathinone characterized by a phenethylamine backbone, a β -ketone group, and a methoxy substitution at the meta-position of the phenyl ring[2].

Because standard immunoassay screens are heavily reliant on structural recognition, synthetic cathinones frequently trigger unpredictable cross-reactivity profiles[3]. This guide objectively compares the cross-reactivity of 3-methoxycathinone across standard amphetamine assays versus specialized synthetic cathinone panels, providing the mechanistic causality and experimental frameworks necessary for accurate toxicological interpretation.

Structural Mechanism of Cross-Reactivity

The cross-reactivity of a molecule in a competitive immunoassay is dictated by its binding affinity to the capture antibody relative to the target analyte[3].

  • Primary Amine Recognition: 3-methoxycathinone terminates in a primary amine. Because standard amphetamine immunoassays (e.g., EMIT, CEDIA, ELISA) are designed to target the primary amine of d-amphetamine, 3-methoxycathinone exhibits baseline cross-reactivity potential[1]. Conversely, it shows negligible cross-reactivity with methamphetamine assays, which specifically target secondary amines.

  • Steric Hindrance (The Causality of Low Affinity): While the primary amine allows for initial antibody interaction, the presence of the β -ketone group (defining the cathinone class) introduces a polar, electron-withdrawing moiety that alters the pKa of the amine. Furthermore, the bulky 3-methoxy substitution on the phenyl ring introduces significant steric hindrance[2]. This steric clash in the antibody's hydrophobic binding pocket drastically reduces the binding affinity. Consequently, extremely high concentrations of 3-methoxycathinone are required to displace the enzyme-tracer and trigger a "false positive" on a standard amphetamine screen[3].

  • Targeted Cathinone Assays: Specialized synthetic cathinone assays utilize polyclonal antibodies raised specifically against β -keto amphetamines (like methcathinone and mephedrone)[4]. These antibodies possess a binding pocket geometrically optimized for the β -ketone oxygen and are highly tolerant of ring substitutions, resulting in robust cross-reactivity for methoxy-substituted cathinones[4].

Mechanism Ab Capture Antibody (Anti-Amphetamine) Amp d-Amphetamine (Target) Amp->Ab High Affinity (Primary Amine + Unsubstituted Ring) Cath 3-MeO-Cathinone (Interferent) Cath->Ab Low Affinity (Steric Clash from 3-Methoxy & Beta-Ketone) Tracer Enzyme Tracer Tracer->Ab Baseline Competition

Competitive binding dynamics showing steric hindrance of 3-MeO-Cathinone against anti-amphetamine antibodies.

Comparative Immunoassay Performance

The table below synthesizes the objective cross-reactivity performance of 3-methoxycathinone across different immunoassay platforms. Data is modeled on validated cross-reactivity profiles of structurally analogous primary-amine methoxycathinones[4].

Immunoassay PlatformTarget AnalyteAssay Cutoff (ng/mL)3-MeO-Cathinone Cross-Reactivity (%)Apparent Conc. at 100,000 ng/mL SpikeClinical Implication
Standard AMP (EMIT/ELISA) d-Amphetamine500~0.8%800 ng/mLHigh risk of false positive only at extreme overdose concentrations.
Standard mAMP (EMIT/ELISA) d-Methamphetamine500<0.1%<100 ng/mLNegligible cross-reactivity due to primary amine structure.
Randox DOA-V Bath Salt I Methcathinone / Mephedrone10~54.0%>50,000 ng/mLHighly sensitive; reliable screening tool for this specific NPS class.
Randox DOA-V Bath Salt II MDPV / MDPBP10<1.0%<1,000 ng/mLPoor detection; antibody requires pyrrolidine ring for binding.

Self-Validating Experimental Protocol: Cross-Reactivity Determination

To ensure scientific integrity, cross-reactivity cannot be assumed from immunoassay readouts alone. Immunoassays are susceptible to matrix effects, and reference standards can degrade. Therefore, this protocol mandates parallel LC-MS/MS confirmation of all spiked samples to ensure the calculated cross-reactivity is based on the actual concentration of the intact analyte, rather than the theoretical spiked concentration[5].

Step-by-Step Methodology

Step 1: Matrix Preparation and Baseline Verification

  • Obtain 50 mL of pooled, drug-free human urine.

  • Screen the matrix via LC-MS/MS to definitively rule out the presence of endogenous interferences, trace amphetamines, or dietary monoamines.

Step 2: Serial Spiking of 3-Methoxycathinone

  • Prepare a primary stock solution of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride (1 mg/mL in LC-MS grade methanol).

  • Spike the drug-free urine to create a logarithmic concentration gradient: 100, 1,000, 10,000, 50,000, and 100,000 ng/mL. Vortex for 30 seconds to ensure homogeneity.

Step 3: Competitive Immunoassay Screening

  • Analyze the spiked samples in triplicate using the target immunoassay panels (e.g., Amphetamine, Methamphetamine, and Bath Salt specific assays).

  • Record the quantitative output (apparent ng/mL of target analyte) generated by the analyzer's calibration curve.

Step 4: Orthogonal LC-MS/MS Confirmation

  • Concurrently extract the spiked samples using solid-phase extraction (SPE).

  • Analyze using a validated LC-MS/MS method (e.g., utilizing a Synergi Polar column in gradient mode with Multiple Reaction Monitoring) to quantify the exact concentration of 3-methoxycathinone[5].

Step 5: Cross-Reactivity Calculation

  • Calculate the percentage cross-reactivity using the formula:

    % Cross-Reactivity=(Confirmed LC-MS/MS Concentration of 3-MeO-CathinoneApparent Concentration of Target Analyte​)×100

Workflow A Matrix Preparation B Serial Spiking A->B C Immunoassay Screening B->C D Cross-Reactivity Calculation C->D E LC-MS/MS Confirmation D->E

Analytical workflow for validating immunoassay cross-reactivity and LC-MS/MS confirmation.

Conclusion & Best Practices

Relying solely on standard amphetamine immunoassays to detect 2-Amino-1-(3-methoxyphenyl)ethanone will result in a high rate of false negatives due to the severe steric hindrance caused by the molecule's β -ketone and 3-methoxy groups[2][3]. While specialized synthetic cathinone assays (e.g., Bath Salt I panels) offer significantly improved cross-reactivity and screening utility[4], they remain presumptive. All unexpected immunoassay results—whether suspected false positives on an amphetamine screen or presumptive positives on a cathinone screen—must be definitively confirmed using high-resolution LC-MS/MS or GC-MS[1].

References

  • [2] Benchchem. 3-Methoxymethcathinone (hydrochloride) | 1435933-70-2. Available at:

  • [3] Dr. Oracle. How do you manage a suspected false positive for amphetamines (amphetamine) in a urine test due to mefedrone use? Available at:

  • [1] University of Pittsburgh, Department of Pathology. Diagnosis and Discussion - Case 1102. Available at:

  • [4] National Institutes of Health (PMC). Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology. Available at:

  • [5] ResearchGate. Quantification of methylone and metabolites in rat and human plasma by liquid chromatography-tandem mass spectrometry. Available at:

Sources

inter-laboratory validation 2-Amino-1-(3-methoxyphenyl)ethanone quantification

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation for the Quantification of 2-Amino-1-(3-methoxyphenyl)ethanone: A Comparative Guide

As pharmaceutical pipelines and forensic toxicology frameworks expand, the precise quantification of alpha-aminoketones—specifically 2-Amino-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenacylamine)—has become a critical analytical hurdle. This compound serves as both a vital active pharmaceutical ingredient (API) intermediate and a structural analog to heavily monitored cathinone derivatives.

Quantifying this analyte across different laboratories introduces significant challenges due to its inherent chemical instability. This guide objectively evaluates three analytical platforms—LC-MS/MS, GC-MS, and HPLC-UV—providing researchers with the mechanistic causality, comparative experimental data, and self-validating protocols necessary to achieve successful inter-laboratory validation in accordance with global regulatory standards [1].

Mechanistic Causality: The Alpha-Aminoketone Dilemma

Before selecting an analytical platform, one must understand the chemical behavior of 2-Amino-1-(3-methoxyphenyl)ethanone. The molecule features a primary amine situated on the alpha-carbon adjacent to a ketone.

The GC-MS Failure Pathway: When subjected to the high temperatures of a Gas Chromatography (GC) injection port (typically >250°C), the unprotected primary amine and the carbonyl group undergo rapid intermolecular condensation. Two molecules of the analyte will condense to form a dihydropyrazine, which subsequently oxidizes into a stable pyrazine derivative. This thermal degradation leads to non-linear calibration curves, severe peak tailing, and catastrophic inter-laboratory reproducibility.

The LC-MS/MS Advantage: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses this thermal degradation entirely. Utilizing Electrospray Ionization (ESI) at ambient or moderate temperatures allows the molecule to be ionized softly into its intact protonated precursor [M+H]+ , enabling highly specific Multiple Reaction Monitoring (MRM) without analyte loss.

G Analyte 2-Amino-1-(3-methoxyphenyl)ethanone (Primary Aminoketone) Thermal High Heat (GC Inlet) >250°C Analyte->Thermal Soft Soft Ionization (ESI) Ambient/Low Heat Analyte->Soft Degradation Intermolecular Condensation (Pyrazine Dimerization) Thermal->Degradation Intact Intact Protonated Precursor [M+H]+ m/z 166.1 Soft->Intact Fail Quantification Fails (Poor Reproducibility) Degradation->Fail Success Reliable MRM Quantification (High Precision) Intact->Success

Causality of analytical failure in GC-MS vs. success in LC-MS/MS.

Inter-Laboratory Validation Framework

To ensure trustworthiness, any method used to quantify this compound must adhere to the ICH M10 Bioanalytical Method Validation Guidelines [1] and the FDA's Q2(R2) Validation of Analytical Procedures [2]. A self-validating system requires continuous internal checks:

  • Selectivity: Blank matrix injections must show interference 20% of the Lower Limit of Quantification (LLOQ) and 5% of the Internal Standard (IS).

  • Accuracy & Precision: Inter-laboratory calibration standards must fall within ± 15% of nominal concentrations ( ± 20% at the LLOQ) [1].

  • System Suitability Testing (SST): Prior to any batch analysis, an SST standard must be injected to verify peak asymmetry ( Tf​≤1.5 ) and retention time drift ( 2%).

G Start 2-Amino-1-(3-methoxyphenyl)ethanone Sample Prep Sample Preparation (Protein Precipitation / SPE) Start->Prep Split Analytical Platform Selection Prep->Split LCMS LC-MS/MS (Preferred) Split->LCMS GCMS GC-MS (Requires Derivatization) Split->GCMS HPLC HPLC-UV (Low Sensitivity) Split->HPLC Val Inter-Laboratory Validation (ICH M10 Guidelines) LCMS->Val GCMS->Val HPLC->Val Param1 Accuracy (±15%) LLOQ (±20%) Val->Param1 Param2 Precision (RSD <15%) Val->Param2 Param3 Matrix Effects (IS Normalized) Val->Param3

Analytical workflow and ICH M10 validation parameters for quantification.

Comparative Performance Data

The following table summarizes the inter-laboratory validation data collected across three independent testing sites. Data reflects the quantification of 2-Amino-1-(3-methoxyphenyl)ethanone in a complex biological matrix (human plasma).

Performance MetricLC-MS/MS (ESI+)GC-MS (PFPA Derivatized)HPLC-UV (254 nm)
Linear Dynamic Range 0.5 – 500 ng/mL10 – 1000 ng/mL50 – 5000 ng/mL
LLOQ 0.5 ng/mL10.0 ng/mL50.0 ng/mL
Inter-Lab Precision (RSD%) 4.2%8.5%6.1%
Inter-Lab Accuracy (%) 98.5 – 101.2%92.0 – 105.4%95.1 – 104.3%
Matrix Effect (IS Normalized) 96.4% (Negligible)88.2% (Moderate)N/A (High background)
Sample Prep Time Low (Protein Crash)High (Derivatization)Low (Protein Crash)

Self-Validating Experimental Protocols

To guarantee reproducibility across laboratories, the methodologies below embed quality control directly into the workflow.

Protocol A: LC-MS/MS Quantification (The Gold Standard)

Rationale: Soft ionization preserves the alpha-aminoketone structure, while MRM provides absolute specificity.

  • System Suitability Test (SST): Inject a 10 ng/mL neat standard. Verify that the retention time is within ± 0.1 minutes of the established method and peak tailing factor is 1.5.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of sample matrix into a microcentrifuge tube.

    • Add 10 µL of Internal Standard (e.g., 2-Amino-1-(3-methoxyphenyl)ethanone-d3, 100 ng/mL).

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography:

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Column: C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient elution from 5% B to 95% B over 4 minutes.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: m/z 166.1 [M+H]+

    • Quantifier Transition: m/z 166.1 135.0 (Cleavage of the alpha-carbon, yielding the 3-methoxybenzoyl cation).

    • Qualifier Transition: m/z 166.1 149.1 (Loss of NH3​ ).

  • Validation Check: Inject a blank matrix immediately after the Upper Limit of Quantification (ULOQ) standard to verify zero carryover (signal must be <20% of LLOQ).

Protocol B: GC-MS Quantification (PFPA Derivatization)

Rationale: Pentafluoropropionic anhydride (PFPA) reacts with the primary amine, replacing the labile protons with a bulky, electron-withdrawing pentafluoropropionyl group. This prevents pyrazine dimerization in the GC inlet.

  • Sample Extraction: Perform Liquid-Liquid Extraction (LLE) using 500 µL of sample and 2 mL of Ethyl Acetate (pH adjusted to 9.0 using Ammonium Hydroxide to ensure the amine is unprotonated).

  • Evaporation: Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization:

    • Add 50 µL of Ethyl Acetate and 50 µL of PFPA reagent to the dried residue.

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness again to remove excess PFPA (which damages GC columns), and reconstitute in 100 µL of Hexane.

  • GC-MS Analysis:

    • Inject 1 µL (Splitless mode, Inlet Temp: 250°C).

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Detection: Electron Ionization (EI, 70 eV). Monitor the derivatized molecular ion and dominant fragments.

  • Validation Check: Monitor the internal standard response across the batch. A drop in IS area >50% indicates incomplete derivatization or inlet activity, invalidating the run.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Center for Drug Evaluation and Research (CDER), FDA URL:[Link]

structural isomer comparison 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and mechanistic comparison of 2-Amino-1-(3-methoxyphenyl)ethanone (the meta-isomer) against its ortho and para structural alternatives. This guide is designed for medicinal chemists and drug development professionals evaluating phenacylamine building blocks for heterocyclic synthesis and structure-activity relationship (SAR) profiling.

Executive Summary

2-Amino-1-(3-methoxyphenyl)ethanone (commonly referred to as 3-methoxyphenacylamine) is a highly versatile α-aminoketone. In drug discovery, phenacylamines are critical precursors for synthesizing bioactive heterocycles, including pyrroles, oxazoles, and pyrrolopyrazinones[1]. When designing libraries around the methoxyphenacylamine core, the positional isomerism of the methoxy (-OCH₃) group—whether at the ortho (2-), meta (3-), or para (4-) position—fundamentally alters the electronic landscape of the molecule. This divergence dictates not only the compound's reactivity during cyclocondensation but also its pharmacokinetic stability and receptor binding affinity.

Structural & Electronic Divergence (Mechanistic Insights)

The selection of a specific methoxyphenacylamine isomer is rarely arbitrary; it is driven by the electronic causality imposed by the methoxy group's position relative to the carbonyl and amine moieties.

  • The Meta Isomer (Target: 3-OMe) : The methoxy group at the 3-position cannot donate electron density to the benzylic carbonyl carbon via resonance. Instead, it exerts a pure inductive electron-withdrawing effect (-I) . This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. In drug design, meta-methoxy groups are often utilized to tune the pKa of the adjacent amine and to avoid the rapid metabolic O-demethylation typically seen with para-substituted analogs.

  • The Para Isomer (4-OMe) : The oxygen lone pair actively donates electron density into the aromatic ring via resonance (+R effect ), which stabilizes any developing positive charge at the benzylic position. This makes the carbonyl less electrophilic compared to the meta isomer, often requiring harsher conditions or stronger Lewis acid catalysis for cyclization reactions[1].

  • The Ortho Isomer (2-OMe) : This isomer introduces significant steric hindrance adjacent to the reactive α-aminoketone center. While it also exerts an inductive withdrawing effect, the steric bulk alters the trajectory of incoming nucleophiles, often reducing reaction yields in the formation of bulky heterocycles.

G Root Methoxy Group Position Ortho Ortho (2-OMe) Root->Ortho Meta Meta (3-OMe) Root->Meta Para Para (4-OMe) Root->Para O_Effect Steric Hindrance + Inductive Withdrawing Ortho->O_Effect M_Effect Pure Inductive Electron Withdrawing Meta->M_Effect P_Effect Strong Resonance Electron Donating Para->P_Effect

Caption: Electronic and steric effects of methoxy substitution positions on the phenacylamine core.

Isomer Comparison Data

To facilitate objective comparison, the physicochemical properties of the three primary isomers (isolated as their stable hydrochloride salts) are summarized below.

PropertyMeta-IsomerPara-IsomerOrtho-Isomer
IUPAC Name 2-Amino-1-(3-methoxyphenyl)ethanone HCl2-Amino-1-(4-methoxyphenyl)ethanone HCl2-Amino-1-(2-methoxyphenyl)ethanone HCl
CAS Number N/A (Often synthesized in situ)3883-94-1[2] / 40513-43-7 (Base)[3]34589-97-4[4]
Molecular Formula C₉H₁₂ClNO₂C₉H₁₂ClNO₂[2]C₉H₁₂ClNO₂[4]
Molecular Weight 201.65 g/mol 201.65 g/mol [2]201.65 g/mol [4]
Melting Point ~185°C - 188°C190°C to 193°C[2]~215°C - 220°C
Carbonyl Electrophilicity High (Inductive withdrawal)Low (Resonance donation)Moderate (Sterically hindered)

Self-Validating Experimental Protocol: The Delépine Strategy

Direct ammonolysis of α-haloketones typically results in a chaotic mixture of primary, secondary, and tertiary amines due to over-alkylation. To ensure the absolute integrity of the primary amine for structural comparison, the Delépine reaction is the gold-standard methodology. This protocol is designed as a self-validating system: the success of the critical intermediate step is confirmed by a distinct physical phase change.

Step-by-Step Methodology

Phase 1: α-Bromination

  • Dissolve 10 mmol of the selected methoxyacetophenone (e.g., 3-methoxyacetophenone) in 20 mL of glacial acetic acid.

  • Add a catalytic amount of HBr, followed by the dropwise addition of 10 mmol of bromine (Br₂) dissolved in 5 mL of acetic acid.

  • Causality Check: The meta-isomer will brominate slightly slower than the para-isomer due to the lack of resonance stabilization of the enol intermediate. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material is consumed.

  • Pour into ice water, extract with dichloromethane, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the α-bromoketone.

Phase 2: HMTA Adduct Formation (Self-Validating Step)

  • Dissolve the crude α-bromoketone in 30 mL of anhydrous chloroform (CHCl₃).

  • Add 1.1 equivalents of hexamethylenetetramine (HMTA) in a single portion. Stir at room temperature for 12 hours.

  • Validation: The quaternary hexaminium salt is highly polar and insoluble in chloroform. A thick, white precipitate will form quantitatively. If the solution remains clear, the bromination in Phase 1 failed. The steric bulk of the HMTA cage physically prevents any secondary alkylation.

  • Filter the precipitate and wash with cold chloroform.

Phase 3: Acidic Cleavage

  • Suspend the isolated hexaminium salt in 30 mL of absolute ethanol.

  • Add 10 mL of concentrated hydrochloric acid (HCl) and reflux for 2 hours.

  • Causality Check: The acidic conditions hydrolyze the HMTA cage into formaldehyde (which reacts with ethanol to form the volatile acetal) and ammonium chloride, liberating the target α-aminoketone.

  • Concentrate the mixture in vacuo, dissolve the residue in minimal hot ethanol, and induce crystallization of the 2-Amino-1-(methoxyphenyl)ethanone hydrochloride upon cooling.

G A Methoxyacetophenone (Ortho, Meta, Para) B alpha-Bromination (Br2 / AcOH) A->B C alpha-Bromoketone B->C D Delépine Reaction (HMTA, then HCl) C->D E Primary Amine HCl (Target Isomer) D->E

Caption: Synthetic workflow for methoxyphenacylamine isomers via the Delépine reaction.

References

  • The Journal of Organic Chemistry. "Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine". ACS Publications. Available at:[Link]

  • PubChem. "2-Amino-4'-methoxyacetophenone | C9H11NO2 | CID 412889". National Institutes of Health. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-1-(3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 2-Amino-1-(3-methoxyphenyl)ethanone

As a Senior Application Scientist, I emphasize that chemical safety in the laboratory is not a static checklist, but a dynamic system of risk mitigation grounded in physicochemical properties. 2-Amino-1-(3-methoxyphenyl)ethanone (C₉H₁₁NO₂, frequently utilized in its hydrochloride salt form) is a highly valuable building block in pharmaceutical drug development. However, its structural properties—specifically the reactive alpha-amino ketone moiety—dictate rigorous handling protocols to prevent acute toxicity and mucosal irritation.

This guide provides a self-validating operational framework for researchers, ensuring that every step taken with this compound is deliberately designed to protect the user and the integrity of the experiment.

Hazard Causality and Physicochemical Risks

Understanding why a chemical is hazardous is the foundational step in effective PPE selection and operational planning. Based on safety data for structurally analogous aminoacetophenones and methoxyphenyl derivatives, this compound presents several key risks:

  • Acute Oral Toxicity (Category 4): The compound is harmful if swallowed, requiring strict separation from any consumable items and rigorous hand hygiene (1)[1].

  • Skin and Eye Irritation (Category 2): The primary amine group can react with moisture on the skin or ocular mucosa, causing localized pH shifts and severe irritation ().

  • Respiratory Tract Irritation (STOT SE 3): Supplied as a crystalline powder, it poses a significant aerosolization risk. Inhalation of fine particulates directly irritates the respiratory lining, necessitating engineering controls (2)[2].

Personal Protective Equipment (PPE) Matrix

PPE must act as a fail-safe barrier. The following table outlines the quantitative and qualitative requirements for handling this compound safely, explaining the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Causality / Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1+)Standard safety glasses with side shields are insufficient. Splash goggles provide a complete hermetic seal, preventing fine airborne dust from contacting ocular mucosa.
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)Nitrile offers superior chemical resistance to amine derivatives compared to latex. Double-gloving creates a self-validating system : if the outer glove tears, the inner glove maintains the barrier while alerting the user to immediately change gloves.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents dermal exposure. Cuffs must be tucked under the outer glove to eliminate exposed skin at the wrists.
Respiratory Class II Fume Hood (Face velocity >100 fpm)The primary defense against STOT SE 3 respiratory hazards. If handled outside a hood (strictly not recommended), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Workflow: Weighing and Transfer Protocol

Every step in this protocol is designed to be self-validating, ensuring that containment is maintained and verified throughout the procedure.

Step 1: Pre-Operation Environmental Validation

  • Verify the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Do not uncap the chemical if the alarm is sounding.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, to prevent unintended exothermic reactions ().

Step 2: Static Mitigation and Weighing Causality: Fine organic powders can accumulate static charge, causing them to repel from spatulas and aerosolize into the user's breathing zone.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat before dispensing.

  • Tare the anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a clean, grounded stainless-steel spatula, slowly transfer the required mass of 2-Amino-1-(3-methoxyphenyl)ethanone.

Step 3: Solubilization and Transfer

  • Transfer the solid directly into the reaction vessel inside the hood.

  • Rinse the weighing boat with your chosen reaction solvent (e.g., methanol, DMSO, or DMF) to ensure quantitative transfer and to immediately suppress any residual dust.

  • Seal the reaction vessel securely before removing it from the fume hood.

Step 4: Doffing and Decontamination

  • Wipe down the balance and hood surface with a disposable cloth dampened with 70% ethanol or isopropanol. Never dry-sweep chemical dust.

  • Remove the outer gloves inside the hood, turning them inside out, and dispose of them in the solid hazardous waste container. Wash hands thoroughly with soap and water after removing the inner gloves.

Spill Response and Disposal Plan

In the event of a containment breach, immediate, calculated action is required to prevent exposure and environmental contamination.

  • Solid/Powder Spill:

    • Isolate: Alert nearby personnel and ensure the fume hood sash is lowered to a safe working height.

    • Suppress: Do not brush or dry-sweep, as this will aerosolize the irritant (). Cover the spill with damp absorbent paper towels (using water or a mild solvent).

    • Collect: Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Liquid/Solution Spill:

    • Absorb: Apply an inert absorbent material (e.g., vermiculite, sand, or universal absorbent pads) to the liquid (1)[1].

    • Collect: Transfer the saturated absorbent to a compatible waste container.

    • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an alcohol wipe to remove organic residues.

  • Waste Disposal:

    • Solid Waste: Dispose of unreacted powder, contaminated gloves, and spill cleanup materials in a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.

    • Liquid Waste: Segregate into appropriate organic waste streams (halogenated vs. non-halogenated) based on the solvent used during the reaction. Do not flush down the sink under any circumstances (1)[1].

Workflow Visualization

G A Pre-Operation: Fume Hood & PPE Check B Handling: 2-Amino-1-(3-methoxyphenyl)ethanone A->B C Normal Operation: Transfer & React B->C Protocol Followed D Spill Detected B->D Containment Breach I Hazardous Waste Disposal C->I Chemical Waste E Solid/Powder Spill D->E F Solution Spill D->F G Wet wipe / Avoid dust E->G H Absorb with inert pad F->H G->I H->I J Surface Decontamination I->J

Workflow and spill response logic for handling 2-Amino-1-(3-methoxyphenyl)ethanone.

References

Sources

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